Product packaging for Potassium ion(Cat. No.:CAS No. 125352-08-1)

Potassium ion

Cat. No.: B139518
CAS No.: 125352-08-1
M. Wt: 39.0983 g/mol
InChI Key: NPYPAHLBTDXSSS-UHFFFAOYSA-N
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Description

Potassium ions (K⁺) are fundamental monovalent cations that serve as critical electrolytes and signaling molecules across all biological systems . As the predominant intracellular cation, K⁺ works in concert with sodium to generate and maintain the resting membrane potential in excitable and non-excitable cells . This electrochemical gradient, primarily regulated by the Na⁺/K⁺-ATPase pump , is essential for nerve impulse transmission, muscle contraction, and cardiac function . In research, potassium ions are indispensable for studying ion channel dynamics and structure. Potassium channels, which are the most widely distributed type of ion channel, facilitate the selective and rapid conduction of K⁺ down its electrochemical gradient . The high selectivity of these channels, achieved through a conserved "TVGYG" signature sequence that forms a selectivity filter, is a key area of biophysical investigation . Research applications extend to the development of genetically-encoded fluorescent biosensors like GINKO2, which allow for real-time, in vivo imaging of K⁺ dynamics across model organisms . Furthermore, K⁺ is a vital component in buffer systems for cellular physiology experiments, enzymatic assays, and the study of apoptosis. Beyond life sciences, potassium ions are gaining prominence in energy storage research. Potassium-ion batteries are an emerging, sustainable alternative to lithium-ion technology, offering potential for higher energy density and utilizing more abundant resources . In analytical chemistry, potassium ion detection is crucial for point-of-care diagnostic platforms. Ion-selective electrodes (ISEs) functionalized with valinomycin, a highly specific K⁺ ionophore, enable accurate measurement of K⁺ levels in blood and other biological fluids, which is critical for managing conditions like hypokalemia and hyperkalemia . This product is supplied as high-purity solutions and salts for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula K+ B139518 Potassium ion CAS No. 125352-08-1

Properties

IUPAC Name

potassium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/K/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPAHLBTDXSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K+
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042671
Record name Potassium cation
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Molecular Weight

39.0983 g/mol
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Physical Description

Solid
Record name Potassium
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CAS No.

24203-36-9, 7440-09-7
Record name Potassium(1+)
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Record name Potassium cation
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Record name Potassium cation
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Record name Potassium cation
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Record name POTASSIUM CATION
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Record name Potassium
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Melting Point

63.2 °C
Record name Potassium cation
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01345
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Record name Potassium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Perspectives on Potassium Ion Research in Biological Systems

The journey to understanding the significance of the potassium ion in biology is a story of pioneering discoveries that have shaped modern physiology and neuroscience. While Sir Humphry Davy first isolated elemental potassium in 1807, its biological importance began to be unraveled much later. chemistrytalk.orgrsc.org Early research in the 20th century, notably by Julius Bernstein, first proposed that the difference in this compound concentration between the inside and outside of a cell was the basis for the membrane potential. preprints.org

A pivotal moment in this compound research came in the mid-20th century with the groundbreaking work of Alan Hodgkin and Andrew Huxley. neuroscientificallychallenged.comnih.govswarthmore.edu Using the giant axon of the squid, they were able to measure the flow of ions across the neuronal membrane. neuroscientificallychallenged.comnih.gov Their experiments definitively demonstrated that the movement of potassium ions out of the neuron is responsible for repolarizing the cell membrane after an action potential, a fundamental process for nerve signal transmission. neuroscientificallychallenged.comresearchgate.net This work, which led to a Nobel Prize, laid the foundation for the Hodgkin-Huxley model, a set of nonlinear differential equations that describe how action potentials in neurons are initiated and propagated. epfl.chshs-conferences.org This model specifically accounts for the voltage-dependent conductances of sodium and potassium ions. epfl.chnih.gov

Further research continued to illuminate the diverse roles of K⁺. Leon Heppel's work demonstrated the permeability of biological membranes to both sodium and potassium ions. cornell.edu In 1957, Jens Christian Skou discovered the sodium-potassium pump (Na⁺/K⁺-ATPase), an enzyme that actively transports potassium ions into the cell and sodium ions out, a process crucial for maintaining the steep concentration gradients necessary for cellular excitability and volume regulation. wikipedia.orgscirp.org This discovery, also recognized with a Nobel Prize, was a major step in understanding how cells maintain their ionic balance. wikipedia.org More recent studies have even suggested that the evolutionary origins of key potassium channels, like the Shaker family, predate the emergence of the nervous system, being present in single-celled organisms. psu.edusciencedaily.com

Fundamental Biological Roles of Potassium Ion: Mechanistic Investigations

Cellular Electrophysiology and Potassium Ion Homeostasis

The this compound (K+) is a pivotal player in the electrophysiology of cells, establishing and maintaining the electrochemical gradients necessary for life. Its precise regulation, known as homeostasis, is fundamental for a multitude of cellular processes, most notably the generation and propagation of electrical signals in excitable cells like neurons and muscle cells. This section delves into the mechanistic underpinnings of this compound homeostasis and its direct impact on cellular electrophysiology.

Maintenance of Resting Membrane Potential by this compound Gradients

The resting membrane potential, a foundational property of all animal cells, is the electrical potential difference across the plasma membrane when the cell is in a non-excited state. nih.gov This potential is primarily established by the differential permeability of the membrane to various ions and the concentration gradients of these ions between the intracellular and extracellular environments. nih.govderangedphysiology.com The this compound gradient, with a significantly higher concentration inside the cell compared to the outside, and the high permeability of the resting cell membrane to K+, are the most critical factors in determining the resting membrane potential. nih.govderangedphysiology.comnih.gov

Role of Leak Potassium Channels in Basal Membrane Conductance

The high resting permeability of the cell membrane to potassium ions is conferred by a class of ion channels known as potassium leak channels. nih.govnih.gov These channels are typically open at the resting membrane potential, allowing a continuous, albeit small, outward flow of K+ ions down their steep concentration gradient. derangedphysiology.comkhanacademy.orglumenlearning.com This outward movement of positive charge results in a net negative charge on the inner surface of the cell membrane relative to the outer surface, thereby establishing the negative resting membrane potential. derangedphysiology.comkhanacademy.org

Potassium leak channels belong to the two-pore domain potassium channel (K2P) family. researchgate.netphysiology.orgnih.gov These channels are generally considered to be voltage-independent, meaning their gating is not primarily regulated by changes in membrane potential. researchgate.netphysiology.org Instead, their activity can be modulated by a wide array of factors including pH, temperature, membrane stretch, and various signaling molecules. researchgate.netphysiology.org This diverse regulation allows for fine-tuning of the resting membrane potential in response to different physiological conditions.

Several subfamilies of K2P channels have been identified, each with distinct properties and tissue distributions. These include TWIK (Tandem of P-domains in a Weak Inwardly-rectifying K+ channel), TREK (TWIK-related K+ channel), TASK (TWIK-related acid-sensitive K+ channel), and TALK (TWIK-related alkaline-sensitive K+ channel). researchgate.netphysiology.org

Interactive Table: Major Subfamilies of Two-Pore Domain Potassium (K2P) "Leak" Channels

SubfamilyKey CharacteristicsRegulatory Factors
TWIK Weakly inward rectifying.Regulated by post-translational modifications.
TREK Mechano-sensitive, temperature-sensitive, regulated by lipids and intracellular pH.Polyunsaturated fatty acids, anesthetics, membrane stretch. researchgate.net
TASK Sensitive to extracellular pH.Extracellular acidosis inhibits channel activity. researchgate.net
TALK Sensitive to extracellular and intracellular pH.Extracellular alkalosis activates the channel.
Dynamic Equilibrium of this compound Distribution Across Cellular Membranes

The resting membrane potential represents a dynamic equilibrium, not a static state. The outward leak of potassium ions through leak channels is counterbalanced by the action of the Na+/K+-ATPase pump. nih.govkhanacademy.org This active transporter uses the energy derived from ATP hydrolysis to pump three sodium ions out of the cell for every two potassium ions it pumps into the cell. nih.gov This process is crucial for maintaining the high intracellular potassium concentration and the low intracellular sodium concentration, which are essential for the continued function of the leak channels and the stability of the resting membrane potential. khanacademy.org

The electrochemical gradient for potassium is the net force driving the movement of K+ across the membrane, and it is composed of two components: the chemical gradient (due to the concentration difference) and the electrical gradient (due to the membrane potential). st-andrews.ac.uk At the resting membrane potential, the outward chemical force driving K+ out of the cell is nearly balanced by the inward electrical force pulling K+ back into the negatively charged cell interior. derangedphysiology.comst-andrews.ac.uk The specific membrane potential at which these two forces are perfectly balanced is known as the potassium equilibrium potential (EK), which can be calculated by the Nernst equation. nih.govst-andrews.ac.uk For most neurons, the resting membrane potential is very close to EK, highlighting the dominant role of potassium ions in its establishment. nih.gov

Action Potential Repolarization Mediated by Voltage-Gated Potassium Channels

While leak channels are crucial for the resting state, voltage-gated potassium channels are central to the dynamic changes in membrane potential that constitute an action potential, the fundamental unit of communication in the nervous system. nih.govwikipedia.org Specifically, they are responsible for the repolarization phase, which brings the membrane potential back down from its peak positive value towards the resting potential. nih.govwikipedia.orgkenhub.com

Kinetics and Gating of Voltage-Gated Potassium Channel Subtypes

Voltage-gated potassium (Kv) channels are a large and diverse family of proteins. guidetopharmacology.orgfrontiersin.org These channels are composed of four alpha subunits that form a central pore. guidetopharmacology.orgkenhub.com Each alpha subunit contains six transmembrane segments (S1-S6). guidetopharmacology.orgkenhub.com The S4 segment is highly positively charged and acts as the voltage sensor. nih.govkenhub.comnih.gov When the membrane depolarizes during an action potential, the change in the electric field causes a conformational change in the S4 segment, leading to the opening of the channel pore. nih.govnih.gov

The human genome encodes for 40 different Kv channel alpha subunits, which are grouped into 12 subfamilies (Kv1-Kv12). guidetopharmacology.orgfrontiersin.org These subfamilies exhibit distinct kinetics (rates of activation, inactivation, and deactivation) and voltage-dependence, which tailor their function to specific physiological roles. guidetopharmacology.orgnih.gov Some Kv channels activate and inactivate rapidly (A-type currents), while others activate more slowly and inactivate little or not at all (delayed rectifiers). guidetopharmacology.orgplos.org

Interactive Table: Major Subfamilies of Voltage-Gated Potassium (Kv) Channels and their General Properties

SubfamilyGeneral ActivationGeneral InactivationPrimary Role in Action Potential
Kv1 Low voltage thresholdSlowRepolarization, setting firing frequency. guidetopharmacology.org
Kv2 High voltage thresholdSlowRepolarization during high-frequency firing. guidetopharmacology.org
Kv3 High voltage thresholdFastRapid repolarization, enabling high-frequency firing. guidetopharmacology.org
Kv4 Low voltage thresholdFast (A-type current)Modulating action potential threshold and waveform. guidetopharmacology.orgnih.gov
Kv7 (KCNQ) Low voltage thresholdSlowContributing to the M-current, which stabilizes the membrane potential. nih.gov

The diversity of Kv channels is further increased by the formation of heterotetramers from different alpha subunits within the same subfamily and the association with auxiliary beta subunits, which can modify the channel's kinetics and localization. guidetopharmacology.org

Contribution of Outward this compound Currents to Repolarization Phases

The repolarization phase of the action potential is initiated by the opening of voltage-gated potassium channels. nih.govwikipedia.orgkenhub.com This opening is triggered by the depolarization that occurs during the rising phase of the action potential, although the kinetics of Kv channel opening are generally slower than those of the voltage-gated sodium channels responsible for depolarization. lumenlearning.comnih.gov

As Kv channels open, potassium ions flow out of the cell, down their electrochemical gradient. wikipedia.orgkenhub.com This outward current of positive charge (the outward potassium current) makes the inside of the cell more negative, thereby repolarizing the membrane potential. wikipedia.orgkenhub.com

Different types of outward potassium currents contribute to the repolarization process:

Transient Outward Current (Ito): This is a rapidly activating and inactivating current, primarily mediated by Kv4 channels. wikipedia.orgitaca.edu.es It contributes to the early phase of repolarization, particularly in cardiac muscle cells. wikipedia.orgitaca.edu.es

Delayed Rectifier Currents (IK): These currents activate more slowly and are responsible for the main phase of repolarization. They are further subdivided into:

Rapidly activating delayed rectifier current (IKr): This current activates quickly upon depolarization but also inactivates. It plays a crucial role in terminating the plateau phase of the cardiac action potential. oup.comnih.gov

Slowly activating delayed rectifier current (IKs): This current activates slowly during the plateau phase and contributes to the final repolarization. oup.comnih.gov

Ultrarapid delayed rectifier current (IKur): This current is found predominantly in atrial muscle and contributes to early repolarization. itaca.edu.esoup.com

The concerted action of these different potassium currents ensures the timely and efficient repolarization of the action potential, which is essential for terminating the signal and allowing the neuron or muscle cell to be ready to fire another action potential. nih.govoup.com The precise combination and kinetics of Kv channels expressed in a particular cell type determine the shape and duration of its action potential, and thus its firing properties. guidetopharmacology.orgepfl.ch

Synaptic Transmission and Neuromodulation Involving this compound Fluxes

The flux of potassium ions (K+) across neuronal membranes is a cornerstone of synaptic transmission and neuromodulation. By shaping the electrical signals in both presynaptic terminals and postsynaptic neurons, K+ channels play a pivotal role in determining the strength, duration, and frequency of synaptic communication.

Postsynaptic Inhibition Through this compound Channel Activation

Postsynaptic inhibition is a critical process for sculpting neuronal output, preventing over-excitation, and enabling complex computations in neural circuits. A primary mechanism for achieving this inhibition is through the activation of potassium channels in the postsynaptic membrane, which leads to an inhibitory postsynaptic potential (IPSP). An IPSP makes the neuron less likely to fire an action potential by hyperpolarizing the membrane or shunting excitatory currents. wikipedia.org

The binding of inhibitory neurotransmitters, such as GABA (gamma-aminobutyric acid) and glycine, to their respective receptors can trigger the opening of specific K+ channels. wikipedia.org This increases the membrane's permeability to K+, leading to an efflux of K+ ions down their electrochemical gradient. This outward flow of positive charge makes the membrane potential more negative, moving it further away from the threshold required to initiate an action potential. nih.govembopress.org

Several types of potassium channels are implicated in postsynaptic inhibition:

G-protein-coupled inwardly-rectifying potassium (GIRK) channels: Metabotropic receptors, such as GABA-B receptors, are often coupled to GIRK channels via G-proteins. wikipedia.org Activation of these receptors leads to the opening of GIRK channels, causing a slow, prolonged hyperpolarization that can significantly influence neuronal firing patterns over longer timescales. wikipedia.org

Small-conductance calcium-activated potassium (SK) channels: These channels are activated by the influx of calcium (Ca2+) through NMDA receptors during excitatory synaptic transmission. nih.govembopress.orgnih.gov The subsequent efflux of K+ through SK channels contributes to the afterhyperpolarization following an action potential and can quench postsynaptic potentials. nih.govembopress.org This provides a negative feedback loop, where strong excitation triggers a subsequent inhibitory signal to repolarize the membrane. nih.govembopress.org

While the efflux of K+ is a key contributor to IPSPs, the influx of chloride ions (Cl-) also plays a major role. nih.govbiologists.com However, research on isolated crayfish stretch receptor neurons suggests that the current generating the IPSP is predominantly carried by chloride ions, with a very small participation from potassium ions in that specific preparation. nih.govbiologists.com The relative contribution of K+ and Cl- can vary depending on the specific synapse and the types of receptors and channels present.

Channel TypeActivating SignalRole in Postsynaptic Inhibition
GIRK Channels Neurotransmitter (e.g., GABA) binding to metabotropic receptorsMediate slow, prolonged IPSPs by increasing K+ efflux. wikipedia.org
SK Channels Increased intracellular Calcium (Ca2+) concentrationContributes to afterhyperpolarization and quenches excitatory postsynaptic potentials. nih.govembopress.org
Presynaptic Regulation of Neurotransmitter Release by this compound Dynamics

This compound dynamics in the presynaptic terminal are a critical determinant of neurotransmitter release. The shape of the presynaptic action potential, particularly its duration, directly governs the amount of Ca2+ that enters the terminal and, consequently, the quantity of neurotransmitter released. jneurosci.org A multitude of K+ channels are expressed in presynaptic terminals, where they fine-tune this process. mdpi.comphysiology.orgresearchgate.net

The primary function of presynaptic K+ channels is to repolarize the membrane following the depolarization caused by an action potential. The speed and timing of this repolarization are crucial. A faster repolarization leads to a shorter action potential, less Ca2+ influx, and reduced neurotransmitter release. Conversely, a slower repolarization broadens the action potential, allowing more Ca2+ to enter and enhancing neurotransmitter release. jneurosci.org

Different families of K+ channels contribute to this regulation:

Voltage-gated potassium (Kv) channels:

Kv3 family (e.g., Kv3.1, Kv3.2): These channels activate at positive voltages and have very fast kinetics. They are responsible for the rapid repolarization of action potentials, enabling neurons to fire at high frequencies without significant spike broadening. jneurosci.org At fast-spiking cell synapses, Kv3 channels limit Ca2+ influx and release probability, which helps maintain the efficacy of transmission during repetitive activity. jneurosci.org

Kv1 family (e.g., Shaker-type): These channels are present in axons and terminals and help control the duration of the action potential. frontiersin.org Their slow inactivation means that prolonged depolarization can lead to their inactivation, resulting in spike broadening and increased neurotransmitter release. frontiersin.org

Large-conductance calcium-activated potassium (BK) channels: These channels are activated by both membrane depolarization and elevations in intracellular Ca2+. nih.govembopress.orgmdpi.com They act as a negative feedback mechanism: as Ca2+ enters the terminal to trigger release, BK channels open, leading to K+ efflux that repolarizes the membrane and helps terminate Ca2+ influx and release. nih.govembopress.org Inactivation of BK channels can increase the probability of neurotransmitter release. embopress.org

KCNQ channels: These slowly gating K+ channels become cumulatively activated during high-frequency firing. This activation helps to stabilize the action potential waveform, preventing inactivation of other channels and ensuring reliable, high-fidelity synaptic transmission during intense activity. jneurosci.org

The diversity of K+ channels at the presynaptic terminal allows for intricate control over synaptic strength, a process known as neuromodulation. physiology.orgresearchgate.net

Channel FamilyKey CharacteristicsRole in Presynaptic Regulation
Kv3 High-voltage activation, fast kineticsPromotes rapid repolarization, enabling high-frequency firing and limiting release. jneurosci.org
Kv1 Controls spike duration, slow inactivationInactivation can lead to spike broadening and enhanced release. frontiersin.org
BK Activated by voltage and Ca2+Negative feedback to limit Ca2+ influx and terminate release. nih.govembopress.orgmdpi.com
KCNQ Slow gating, cumulative activationStabilizes action potential waveform for reliable high-frequency transmission. jneurosci.org

Osmoregulation and Cellular Volume Control by this compound

The maintenance of a stable cell volume is a fundamental requirement for cellular life. Cells are constantly challenged by osmotic gradients that can cause them to swell or shrink. The this compound is a central player in the mechanisms that allow cells to regulate their volume, particularly in response to swelling.

Isotonic Volume Regulation and this compound Permeability

Even under normal isotonic conditions, cells must actively maintain their volume against colloid osmotic swelling. This threat arises because the cytoplasm contains a high concentration of impermeant macromolecules (like proteins and nucleic acids), which draws in water and diffusible ions. To counteract this, cells employ a "pump and leak" mechanism. physiology.org The Na+/K+-ATPase pump actively transports sodium (Na+) out of the cell and K+ into the cell, establishing steep concentration gradients. While the membrane has a low permeability to Na+, it has a higher "leak" permeability to K+. physiology.org This steady outward leak of K+ ions helps to balance the inward osmotic pressure, thereby maintaining a stable cell volume in an isotonic environment. annualreviews.org Therefore, the inherent permeability of the cell membrane to potassium is a foundational element of steady-state volume control.

Regulatory Volume Decrease (RVD) Mechanisms Involving this compound Efflux

When cells are exposed to a hypotonic environment (lower external solute concentration), water rapidly enters via osmosis, causing the cell to swell. To prevent lysis, cells activate a process known as Regulatory Volume Decrease (RVD). ontosight.aiontosight.ai RVD is characterized by the rapid efflux of intracellular osmolytes, primarily K+ and Cl-, which draws water out of the cell and restores its original volume. ontosight.aicellphysiolbiochem.com

The key event in RVD is a dramatic increase in the membrane permeability to K+. annualreviews.orgnih.gov Cell swelling activates specific K+ channels, allowing K+ to flow out of the cell down its steep concentration gradient. This K+ efflux is a critical, often rate-limiting, component of the RVD response. annualreviews.org The efflux of the positively charged K+ ions is electrically coupled to the efflux of an anion, typically Cl-, through separate, swelling-activated chloride channels. annualreviews.orgnih.gov

The activation of these ion channels can be triggered by various signals, including membrane stretch and changes in intracellular calcium concentration. karger.com In many cell types, particularly epithelial cells, cell swelling triggers a rise in intracellular Ca2+, which in turn activates Ca2+-dependent K+ channels, conferring Ca2+ dependence to the RVD process. karger.com In other cells, the swelling-activated K+ channels are Ca2+-independent. karger.com

ConditionCellular StatePrimary K+ Mediated MechanismOutcome
Isotonic Steady-State VolumeBasal K+ leak permeability balances colloid osmotic pressure. physiology.organnualreviews.orgMaintenance of normal cell volume.
Hypotonic Cell SwellingActivation of swelling-sensitive K+ channels (e.g., Ca2+-activated K+ channels). ontosight.aikarger.comRegulatory Volume Decrease (RVD) via massive K+ and Cl- efflux. annualreviews.orgcellphysiolbiochem.com

Enzymatic Activation and Co-factor Roles of this compound

The this compound (K⁺), a ubiquitous and abundant cation in the intracellular environment, plays a critical role in a multitude of enzymatic reactions. Its functions extend beyond simple charge neutralization, encompassing direct participation as a cofactor and allosteric modulation of enzyme activity. These roles are fundamental to cellular metabolism and protein synthesis.

Allosteric Modulation of Enzyme Activity by this compound Binding

Potassium ions can act as allosteric effectors, binding to enzymes at a site distinct from the active site to modulate their catalytic activity. nih.govasm.org This binding induces conformational changes that can either enhance or inhibit the enzyme's function. nih.gov This mode of regulation is classified as a Type II mechanism, where the ion is not directly involved in the catalytic process but influences it from a distance. bmglabtech.comslideshare.net

A notable example of allosteric activation by potassium is observed in IMP dehydrogenase (IMPDH) . The binding of K⁺ to IMPDH accelerates a critical conformational change, specifically the closure of a mobile flap over the active site. ahajournals.orgmdpi.com This acceleration of flap closure increases the catalytic rate by at least 65-fold. ahajournals.org Computational studies suggest that K⁺ mobilizes residues within its binding site, preventing them from forming a rigid secondary structure that would otherwise create a barrier to this conformational change. ahajournals.orgmdpi.com

Another enzyme allosterically regulated by potassium is poly(A)-specific ribonuclease (PARN) . In this case, K⁺ binding to the RRM domain of PARN leads to an increased affinity for its substrate, although it decreases the cooperativity of substrate binding. nih.gov This highlights the complex and specific nature of allosteric modulation by potassium ions.

The table below summarizes the allosteric effects of potassium ions on these enzymes.

EnzymeAllosteric Effect of K⁺Mechanism
IMP Dehydrogenase (IMPDH)ActivationAccelerates a conformational change (flap closure), increasing the catalytic rate. ahajournals.orgmdpi.com
Poly(A)-specific ribonuclease (PARN)ModulationIncreases substrate-binding affinity but decreases cooperativity. nih.gov

Structural Requirements for this compound in Specific Enzyme Active Sites

The selective binding of potassium ions to enzymes is dictated by the specific geometry and chemical nature of the binding site. royalsocietypublishing.org These sites are structured to accommodate the precise ionic radius of K⁺, often leading to a high degree of selectivity over other monovalent cations like sodium (Na⁺). vt.edu The coordination of the dehydrated K⁺ ion typically involves interactions with six oxygen atoms derived from amino acid side chains (carboxyl and hydroxyl groups), backbone carbonyls, and water molecules. dovepress.com

Pyruvate (B1213749) kinase is a classic example of an enzyme with an absolute requirement for a monovalent cation, with potassium being the most effective activator. tandfonline.comcbs.dkspandidos-publications.com The binding of K⁺ in the active site is crucial for catalysis. tandfonline.comresearchgate.net In the absence of K⁺, the enzyme exhibits a significantly lower maximum velocity (Vmax), approximately 400 times less than when K⁺ is present. tandfonline.comcbs.dk The this compound in the active site of rabbit muscle pyruvate kinase is coordinated by the carbonyl oxygen of Threonine-113, the gamma-oxygen of Serine-76, the delta-1 oxygen of Asparagine-74, and the delta-1 oxygen of Aspartate-112, along with a water molecule and a phosphate (B84403) oxygen from the substrate. vt.edu This coordination induces a conformational change that facilitates the proper alignment of substrates, such as phosphoenolpyruvate (B93156) (PEP) and ADP, for the phosphoryl transfer reaction. tandfonline.comresearchgate.net Without K⁺, the kinetic mechanism of pyruvate kinase shifts from a random-order binding of substrates to an ordered mechanism where PEP must bind first. tandfonline.comspandidos-publications.comresearchgate.net

The structural basis for K⁺ activation is also evident in other enzymes. In diol and glycerol (B35011) dehydratases , K⁺ is coordinated by five protein ligands and acts as a "bait" for the substrate's hydroxyl groups. royalsocietypublishing.org In dialkylglycine decarboxylase , K⁺ binding in a loop near the active site induces a conformational switch necessary for substrate binding. royalsocietypublishing.org

The following table details the kinetic effects of potassium on pyruvate kinase.

EnzymeKinetic ParameterWith K⁺Without K⁺Fold Change
Pyruvate KinaseVmax (µmol/min·mg)299 ± 110.8 ± 0.04~400-fold higher tandfonline.comcbs.dk
Pyruvate KinaseSubstrate BindingRandom orderOrdered (PEP binds first)N/A tandfonline.comresearchgate.net
Pyruvate KinaseSubstrate Affinity2-6 fold higherLower2-6 tandfonline.comresearchgate.net

Research into this compound Dependent Protein Synthesis Pathways

Potassium ions are indispensable for protein synthesis, a process that relies on the precise function of ribosomes. d-nb.infonih.govresearchgate.net High intracellular concentrations of K⁺ are necessary for maintaining the structural integrity and functionality of ribosomes. physiology.orgoup.com Potassium ions are involved in all three major stages of translation: initiation, elongation, and termination. researchgate.net

Functionally, potassium ions play a direct role in the ribosome's active sites. oup.com For instance, K⁺ coordinates the messenger RNA (mRNA) within the decoding center, which is crucial for maintaining the correct reading frame during the elongation phase of protein synthesis. oup.com The substitution of potassium by sodium can be toxic and inhibit protein synthesis, underscoring the specific requirement for K⁺. researchgate.net Neuronal protein synthesis, which is critical for functions like learning and memory, is also dependent on local ion concentrations, including potassium. mdpi.com The activation of certain potassium channels has been shown to trigger the initiation of mRNA translation. utoledo.edu

Intracellular Signaling Pathways and this compound Involvement

Beyond its established roles in enzyme activation and bioenergetics, emerging research indicates that the this compound is also an active participant in intracellular signaling pathways. Fluctuations in intracellular K⁺ concentration can modulate the activity of signaling proteins and, in some contexts, the ion itself may function as a signaling entity akin to a second messenger.

Regulation of Protein Kinase Activity by Intracellular this compound Concentration

The activity of certain protein kinases is directly sensitive to the concentration of intracellular potassium. A prominent example is the family of With-No-Lysine (WNK) kinases , which are key regulators of ion transport in the kidney and play a role in blood pressure homeostasis. Research has shown that WNK kinases are inhibited by potassium ions in a manner independent of chloride ions. This inhibition occurs through the direct binding of K⁺ to the kinase domain, with the greatest sensitivity observed within the physiological range of intracellular potassium concentrations (80–180 mM). This suggests that WNK kinases can act as intracellular potassium sensors, adjusting their activity in response to changes in cellular K⁺ levels.

Furthermore, the activity of various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC) , can regulate the activity of potassium channels. researchgate.netnih.gov This regulation, in turn, influences the intracellular potassium concentration and membrane potential, creating a feedback loop where protein kinases and this compound fluxes are interconnected. For example, PKA can phosphorylate and activate ATP-sensitive K⁺ (KATP) channels, a mechanism important for vasodilation. royalsocietypublishing.org Similarly, both PKC and AMP-activated protein kinase (AMPK) can lead to the endocytosis of Kv1.4 potassium channels, reducing their presence on the cell surface and thereby altering potassium flux. researchgate.net

The table below illustrates the relationship between specific kinases and potassium.

Kinase FamilyInteraction with PotassiumFunctional Consequence
WNK KinasesDirectly inhibited by intracellular K⁺ binding.Regulation of ion transport and blood pressure.
Protein Kinase A (PKA)Phosphorylates and activates KATP channels. royalsocietypublishing.orgModulation of membrane excitability and vasodilation. royalsocietypublishing.org
Protein Kinase C (PKC)Induces endocytosis of Kv1.4 channels. researchgate.netDownregulation of K⁺ currents. researchgate.net
AMP-activated protein kinase (AMPK)Induces endocytosis of Kv1.4 channels. researchgate.netReduction in K⁺ channel surface expression. researchgate.net

This compound as a Second Messenger in Cellular Responses

The classical definition of a second messenger involves small, diffusible molecules or ions that are rapidly produced or released in response to a primary signal (e.g., a hormone) and subsequently trigger downstream cellular responses. While calcium (Ca²⁺) and cyclic AMP (cAMP) are the archetypal second messengers, there is a growing body of evidence suggesting that potassium ions may also fulfill such a role in certain contexts. researchgate.net

The concept of "potassium signaling" proposes that changes in cytosolic K⁺ concentration, particularly stress-induced K⁺ efflux, can act as a signal to initiate adaptive responses. d-nb.info This efflux can lead to hyperpolarization of the cell membrane, which in turn can trigger an influx of Ca²⁺, a well-established second messenger. This interplay suggests that K⁺ can act upstream of other signaling pathways.

In plants, for example, stress-induced potassium efflux is proposed to act as a switch between metabolic and defense responses. researchgate.net High cytosolic K⁺ levels are associated with metabolic activity and suppression of programmed cell death, while a decrease in K⁺ can initiate defense mechanisms.

In mammalian cells, changes in extracellular potassium concentration can act as physiological stimuli for the signal-transducing functions of the Na⁺/K⁺-ATPase, leading to the activation of intracellular signaling cascades involving reactive oxygen species (ROS) and Ca²⁺ as second messengers. While K⁺ itself may not always be the direct effector on downstream proteins in the same way as Ca²⁺ binding to calmodulin, its flux across membranes is a critical initiating event in these signaling cascades. Thus, a new model is emerging that incorporates cytosolic K⁺ changes alongside Ca²⁺ and ROS "signatures" as key components of cellular signaling networks. d-nb.info

Cross-talk Between Calcium and this compound Signaling Networks

The intricate regulation of cellular physiology rarely relies on isolated signaling pathways. Instead, it involves a complex and highly integrated network of interactions. A quintessential example of this integration is the cross-talk between calcium (Ca²⁺) and potassium (K⁺) ion signaling networks. These two cations, fundamental to cellular life, engage in a dynamic interplay that is crucial for governing a vast array of cellular processes, from membrane excitability to gene expression. Their interaction is not a simple one-way communication but a sophisticated dialogue involving direct molecular coupling, feedback loops, and the formation of specialized signaling microdomains.

At the heart of this cross-talk are the Ca²⁺-activated potassium channels (KCa), a unique family of ion channels that directly link changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) to the electrical potential of the cell membrane. frontiersin.orgnih.gov By opening in response to elevated [Ca²⁺]i, these channels allow K⁺ ions to flow out of the cell, leading to membrane hyperpolarization. droracle.ai This event serves as a critical negative feedback mechanism, as the hyperpolarization can limit further Ca²⁺ influx through voltage-gated calcium channels, thereby helping to shape the amplitude and duration of calcium signals. mdpi.comphysiology.org

The functional diversity of this cross-talk is underscored by the existence of several distinct subfamilies of KCa channels, each with unique biophysical properties and physiological roles. frontiersin.orgnih.gov They are broadly classified based on their single-channel conductance into three main types: high (or big) conductance (BK), intermediate conductance (IK), and small conductance (SK) channels. royalsocietypublishing.orgmdpi.com

Channel Type Subtypes Conductance Key Characteristics Primary Functions & Locations
BK Channels KCa1.1200–300 pSVoltage- and Ca²⁺-sensitive. frontiersin.orgmdpi.comRegulate neuronal excitability, neurotransmitter release, and smooth muscle tone. frontiersin.orgnih.gov
IK Channels KCa3.132–39 pSVoltage-insensitive; gated solely by Ca²⁺ via calmodulin. mdpi.comControl cell volume, proliferation in lymphocytes and smooth muscle cells, and are expressed in some neurons. frontiersin.orgmdpi.com
SK Channels KCa2.1 (SK1), KCa2.2 (SK2), KCa2.3 (SK3)4–14 pSVoltage-insensitive; gated by Ca²⁺ via calmodulin with high affinity. royalsocietypublishing.orgmdpi.comRegulate neuronal afterhyperpolarization, cardiac action potentials, and are widely expressed in the nervous system. nih.govroyalsocietypublishing.org

The interaction between Ca²⁺ and K⁺ extends beyond the direct activation of KCa channels. The membrane potential, which is primarily set by potassium channels, is a key regulator of cellular calcium homeostasis. nih.gov Efflux of K⁺ through various potassium channels hyperpolarizes the cell membrane, which increases the electrical driving force for Ca²⁺ entry through non-voltage-gated channels but can inhibit Ca²⁺ influx through voltage-dependent calcium channels. physiology.orgnih.gov Conversely, inhibition of K⁺ channels can lead to membrane depolarization, which can trigger the opening of voltage-gated Ca²⁺ channels and lead to a significant increase in intracellular Ca²⁺. researchgate.net This bidirectional regulation ensures a fine-tuned control over cellular excitability and signaling.

This interplay can manifest as either synergistic or antagonistic effects depending on the cellular context. For example, in airway smooth muscle, the functional antagonism between receptors that increase Ca²⁺ and those that activate KCa channels can lead to a synergistic relaxation effect. nih.gov In other scenarios, the relationship is antagonistic; the Ca²⁺-induced activation of KCa channels serves to dampen the initial excitatory signal by hyperpolarizing the membrane, thus limiting further Ca²⁺ entry. droracle.ai

The concept of localized signaling is crucial for understanding Ca²⁺-K⁺ cross-talk. Cells often organize these channels and their regulators into specific signaling microdomains. nih.gov For instance, the close physical coupling of the Na⁺/K⁺-ATPase with the Na⁺/Ca²⁺ exchanger (NCX) and intracellular Ca²⁺ stores (like the endoplasmic reticulum) creates a functional unit where local ion concentrations are tightly controlled. nih.gov This structural organization allows for rapid and specific signal transduction, preventing global, potentially disruptive, changes in ion concentrations.

Interestingly, the fundamental nature of this signaling cross-talk is conserved across kingdoms of life. In plants, potassium and calcium signaling pathways are intricately linked to regulate growth, development, and responses to abiotic stress. nih.govresearchgate.net For example, K⁺ deficiency can trigger distinct intracellular Ca²⁺ signals that, in turn, activate signaling cascades to enhance K⁺ uptake from the soil, demonstrating a homeostatic feedback loop. mdpi.commdpi.comresearchgate.net The CBL-CIPK (Calcineurin B-like protein/CBL-interacting protein kinase) complex is a key transducer in this process, acting as a Ca²⁺ sensor that regulates the activity of potassium transporters. oup.com

Potassium Ion Transport Mechanisms and Regulatory Research

Structure-Function Relationship of Potassium Ion Channels

Potassium (K+) channels are a diverse group of membrane proteins crucial for establishing the resting membrane potential and regulating cellular excitability in a wide range of cell types. guidetopharmacology.orgfrontiersin.org Their primary function is to allow the selective passage of K+ ions across the cell membrane. This section will delve into the intricate relationship between the structure and function of two major families of potassium channels: inwardly rectifying potassium (Kir) channels and two-pore domain potassium (K2P) channels.

Inwardly rectifying potassium (Kir) channels are a unique subset of potassium channels characterized by their tendency to conduct K+ ions more readily into the cell than out of it. nih.govwikipedia.org This property, known as inward rectification, is crucial for their diverse physiological roles, which include regulating heart rate, vascular tone, insulin (B600854) secretion, and fluid and salt balance. nih.govnih.gov Dysfunction of Kir channels has been linked to a variety of diseases. physiology.org

There are seven subfamilies of Kir channels (Kir1.x-Kir7.x), which can be categorized into four functional groups:

Classical Kir channels (Kir2.x): These are constitutively active and play a key role in setting the resting membrane potential in excitable cells. nih.govitaca.edu.es

G protein-gated Kir channels (Kir3.x): These channels are regulated by G protein-coupled receptors. nih.gov

ATP-sensitive K+ channels (Kir6.x): Their activity is tightly linked to cellular metabolism, being inhibited by intracellular ATP. guidetopharmacology.orgnih.gov

K+ transport channels (Kir1.x, Kir4.x, Kir5.x, and Kir7.x): This group is involved in potassium transport across epithelial and glial cells. nih.gov

The phenomenon of inward rectification is primarily caused by a voltage-dependent block of the channel's pore by intracellular polyamines, such as spermine, and magnesium ions (Mg2+). frontiersin.orgwikipedia.org At positive membrane potentials, these positively charged molecules are driven into the pore, obstructing the outward flow of K+ ions. frontiersin.org

Functional Kir channels are tetramers, formed by four subunits that can be either identical (homotetramers) or from the same subfamily (heterotetramers). physiology.orgox.ac.uk Each subunit consists of two transmembrane helices (TM1 and TM2) connected by a pore loop (P-loop), and both the N- and C-termini are located in the cytoplasm. frontiersin.orgnih.govphysiology.org The P-loops from the four subunits come together to form the ion selectivity filter at the extracellular side of the channel. frontiersin.org

The gating of Kir channels, or the control of ion flow, is a complex process regulated by various factors. Unlike voltage-gated potassium channels, Kir channels lack a canonical voltage-sensor domain. guidetopharmacology.orgrupress.org Instead, their gating is controlled by conformational changes within their large cytoplasmic domains (CTDs) in response to ligands such as G-proteins, ATP, protons (H+), and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govfrontiersin.org These ligands bind to the intracellular domains, initiating a conformational change that is transduced to the helix bundle crossing, which acts as the primary gate, to open or close the pore. nih.gov

Several structural elements have been identified as crucial for the gating process:

The Cytoplasmic Domain (CTD): This large intracellular domain is the primary site for ligand binding and controls the opening and closing of the channel gate. ubc.ca

The Helix Bundle-Crossing: This region, formed by the inner transmembrane helices, acts as a physical gate, constricting the ion permeation pathway. nih.gov

The G-loop: This cytoplasmic loop has also been proposed to function as a physical gate. nih.gov

The C-linker and Slide-Helix: These structures are involved in coupling the conformational changes in the CTD to the movement of the bundle-crossing gate. nih.govfrontiersin.org

Recent research suggests that the binding of PIP2 to the channel is a rapid event that induces a slower conformational change, leading to the opening of the pore. researchgate.net This process is thought to involve the disruption of an intra-subunit hydrogen bond at the helix-bundle crossing, which stabilizes the closed state of the channel. researchgate.net

A hallmark of potassium channels is their remarkable ability to selectively allow the passage of K+ ions while excluding smaller sodium (Na+) ions, with a selectivity ratio of at least 10,000 to 1. itaca.edu.esfsu.edu This high degree of selectivity is attributed to the structure of the ion selectivity filter.

The selectivity filter of Kir channels, like other potassium channels, is formed by a highly conserved amino acid sequence, typically Glycine-Tyrosine-Glycine (GYG), located in the P-loop. nih.govpnas.orgwikipedia.org The backbone carbonyl oxygen atoms of this signature sequence line the narrowest part of the pore. fsu.edu These carbonyl groups are precisely arranged to mimic the hydration shell of a K+ ion, allowing dehydrated K+ ions to pass through in a single file, interspersed with water molecules. fsu.edunih.gov The smaller Na+ ions cannot be efficiently dehydrated to interact favorably with the carbonyl oxygens and are therefore excluded. fsu.edu

While the GYG motif is central to selectivity, other structural features are also critical. nih.gov Research on Kir3.1/Kir3.4 and Kir2.1 channels has highlighted the importance of a salt bridge formed between charged glutamate (B1630785) and arginine residues located behind the selectivity filter. nih.govpnas.org This salt bridge acts like a "bowstring," maintaining the rigid structure of the selectivity filter. nih.gov Disruption of this salt bridge through mutation leads to increased flexibility of the P-loop, resulting in a loss of K+ selectivity and allowing other cations, including polyamines, to permeate the channel. nih.govpnas.org

This section will be developed in a future update.

This section will be developed in a future update.

This section will be developed in a future update.

Structural Basis for Constitutive Activity of K2P Channels

Calcium-Activated Potassium Channels (KCa) and Their Regulatory Complexity

Calcium-activated potassium (KCa) channels are a diverse family of ion channels that uniquely couple intracellular calcium signaling to the regulation of membrane potential. mdpi.com First identified in 1958, their activation by intracellular Ca2+ leads to an efflux of potassium ions, typically resulting in membrane hyperpolarization. frontiersin.orguiuc.edu This process is fundamental in controlling cellular excitability and a wide range of physiological functions. mdpi.com KCa channels are classified into three main subfamilies based on their single-channel conductance: large (Big), intermediate, and small conductance. uiuc.edu

Small, Intermediate, and Large Conductance KCa Channel Subtypes

The KCa channel family is structurally and functionally diverse, categorized primarily by the rate at which they conduct potassium ions.

Large Conductance (BK) Channels : Also known as KCa1.1 or Maxi-K, BK channels possess a very high single-channel conductance, ranging from 100 to 300 picosiemens (pS). frontiersin.orguiuc.edu A key feature of BK channels is their dual activation by both intracellular calcium and membrane depolarization. frontiersin.orgwikipedia.org This dual sensitivity allows them to participate in a wide array of physiological processes, including the regulation of smooth muscle tone and neurotransmitter release. frontiersin.org The α subunit of BK channels contains seven transmembrane segments (S0-S6) and a large intracellular C-terminal domain which includes high-affinity Ca2+ binding sites. mdpi.comfrontiersin.org

Intermediate Conductance (IK) Channels : The IK channel, also referred to as KCa3.1 or SK4, exhibits a conductance of 30-40 pS. uiuc.edu Unlike BK channels, IK channels are voltage-insensitive and are activated solely by intracellular calcium. wikipedia.org Their activation is mediated by the calcium-binding protein calmodulin, which is constitutively bound to the channel. frontiersin.orglibretexts.org IK channels are prominently expressed in blood cells, immune cells, and secretory epithelia, where they are involved in functions like volume regulation and lymphocyte proliferation. uiuc.edu

Small Conductance (SK) Channels : SK channels (KCa2.1, KCa2.2, KCa2.3) have the lowest conductance, between 2 and 25 pS. frontiersin.org Similar to IK channels, they are voltage-insensitive and their gating is exclusively dependent on intracellular Ca2+. wikipedia.orglibretexts.org The activation mechanism also relies on calmodulin, which acts as the channel's calcium sensor. nih.govgetbodysmart.com SK channels are crucial in neuronal function, where they contribute to the after-hyperpolarization phase following an action potential, thereby regulating firing patterns. frontiersin.orggetbodysmart.com

Table 1: Comparative Properties of KCa Channel Subtypes

FeatureLarge Conductance (BK)Intermediate Conductance (IK)Small Conductance (SK)
Nomenclature KCa1.1, Maxi-K, Slo1KCa3.1, SK4, IK1KCa2.1, KCa2.2, KCa2.3
Conductance 100–300 pS frontiersin.orguiuc.edu30–40 pS uiuc.edu2–25 pS frontiersin.org
Activation Intracellular Ca2+ & Voltage frontiersin.orgIntracellular Ca2+ only wikipedia.orgIntracellular Ca2+ only wikipedia.org
Ca2+ Sensor Direct binding to channel mdpi.comCalmodulin libretexts.orgCalmodulin nih.gov
Voltage Sensing Yes frontiersin.orgNo wikipedia.orgNo frontiersin.org
Primary Function Smooth muscle relaxation, neurotransmitter release frontiersin.orgCell volume regulation, immune response uiuc.eduNeuronal after-hyperpolarization, firing frequency frontiersin.org

Voltage-Gated Potassium Channels (Kv) and Their Gating Dynamics

Voltage-gated potassium (Kv) channels are integral membrane proteins that open and close in response to changes in the transmembrane electrical potential. uiuc.edu They are fundamental to shaping action potentials and setting the resting membrane potential in excitable cells like neurons. uiuc.edu These channels are typically formed by four α-subunits arranged around a central ion-conducting pore. Each subunit consists of six transmembrane segments (S1-S6). frontiersin.orgfrontiersin.org The S1-S4 segments form the voltage-sensing domain (VSD), while the S5 and S6 segments from all four subunits form the pore domain. frontiersin.org

S4 Transmembrane Segment and Voltage Sensing in Kv Channels

The primary element of voltage sensing in Kv channels is the S4 transmembrane segment. frontiersin.org This helix is characterized by a unique sequence of positively charged amino acid residues, typically arginine or lysine, at every third or fourth position. uiuc.edunih.gov In the resting (closed) state at negative membrane potentials, the S4 helix is positioned toward the intracellular side of the membrane. nih.gov

Upon membrane depolarization (the inside of the cell becoming more positive), the change in the electric field exerts an outward force on the positively charged residues of the S4 segment. frontiersin.org This force drives an outward, screw-like helical motion of the S4 segment across the membrane. uiuc.edu This movement of gating charges can be measured experimentally as a small "gating current" that precedes the opening of the channel pore. frontiersin.org The movement of the S4 segment is transferred to the pore domain via a linker region, known as the S4-S5 linker. frontiersin.org This coupling ultimately pulls on the intracellular ends of the S6 helices, causing them to move apart and open the channel's activation gate, thus allowing potassium ions to flow through. frontiersin.org The four highly conserved arginine residues along the S4 segment are considered the main contributors to the gating charge that controls the voltage-dependent activation of the channel. nih.gov

Inactivation Mechanisms of Kv Channels: N-type and C-type Inactivation

Following activation, many Kv channels enter a non-conducting, inactivated state even if the membrane remains depolarized. This inactivation is crucial for terminating signals and allowing for repetitive firing of action potentials. There are two principal, structurally distinct mechanisms of inactivation. frontiersin.orgrupress.org

N-type Inactivation : This is a rapid form of inactivation often described by the "ball-and-chain" model. wikipedia.org In this mechanism, a globular domain (the "ball"), located at the N-terminus of the Kv channel protein, is tethered to the channel by a flexible polypeptide chain (the "chain"). frontiersin.orgrcsb.org Shortly after the channel opens in response to depolarization, this inactivation ball binds to a receptor site within the inner vestibule of the open pore, physically occluding it and preventing further ion conduction. wikipedia.orgpnas.org Deletion of this N-terminal domain eliminates this fast inactivation. frontiersin.org

C-type Inactivation : This is a slower inactivation process that involves conformational changes at the outer mouth of the pore, specifically within the selectivity filter. frontiersin.orgnih.gov The selectivity filter is the narrowest part of the pore, responsible for selecting potassium ions over other ions. During C-type inactivation, subtle rearrangements in the structure of the selectivity filter lead to a non-conductive conformation, effectively closing the channel. frontiersin.orgpnas.org This process does not involve an occluding particle but is rather a change in the pore structure itself, sometimes described as a "collapse" or dilation of the filter, which perturbs ion permeation. frontiersin.orgrupress.org

Active Transport of this compound by Ion Pumps

While ion channels facilitate the passive movement of potassium ions down their electrochemical gradient, ion pumps perform active transport, moving potassium ions against their concentration gradient. This process requires energy, which is typically supplied by the hydrolysis of adenosine (B11128) triphosphate (ATP). libretexts.orgaatbio.com This transport is essential for establishing and maintaining the high intracellular and low extracellular potassium concentrations that are vital for cellular function. cvphysiology.com

The most prominent example is the Na+/K+-ATPase , or sodium-potassium pump. wikipedia.org This P-type ATPase is present in the plasma membrane of virtually all animal cells. mdpi.com In a single cycle, the pump utilizes one molecule of ATP to export three sodium ions (Na+) out of the cell and import two potassium ions (K+) into the cell. getbodysmart.comwikipedia.org This electrogenic process, creating a net outward movement of one positive charge per cycle, is critical for maintaining the resting membrane potential, regulating cell volume, and providing the sodium gradient that drives the secondary active transport of other solutes. mdpi.comcvphysiology.comwikipedia.org The pumping cycle involves the protein switching between two main conformational states (E1 and E2), driven by the binding of ions and the phosphorylation and dephosphorylation of a key aspartate residue. bioninja.com.au

Another important ion pump is the H+/K+-ATPase , also known as the gastric proton pump. wikipedia.org This P-type ATPase is primarily found in the parietal cells of the gastric mucosa, where it is responsible for acidifying the stomach contents. bionity.com It functions by exchanging cytoplasmic hydronium ions (H+) for potassium ions (K+) from the lumen, a process powered by ATP hydrolysis. wikipedia.orgbionity.com While its main role is in gastric acid secretion, other isoforms of the H+/K+-ATPase are found in tissues like the kidney, where they participate in potassium reabsorption and acid-base balance. nih.govphysiology.org Like the Na+/K+-ATPase, it is a heterodimeric protein composed of a catalytic α-subunit and a regulatory β-subunit.

Na+/K+-ATPase: Molecular Mechanism of Electrogenic Pumping

The sodium-potassium pump, or Na+/K+-ATPase, is a vital transmembrane enzyme found in the plasma membrane of all animal cells. nih.govwikipedia.org It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining low intracellular sodium and high intracellular potassium levels. libretexts.org The pump's operation is electrogenic, meaning it creates a net movement of charge across the membrane. wikipedia.orgelifesciences.org This is due to its fixed stoichiometry: for every molecule of adenosine triphosphate (ATP) hydrolyzed, the pump exports three Na+ ions from the cell and imports two K+ ions. wikipedia.orgnih.gov This unequal charge exchange results in a net efflux of one positive charge per cycle, contributing to the negative membrane potential of the cell. wikipedia.orgbiorxiv.org The energy required for this "uphill" transport is supplied by the hydrolysis of ATP. libretexts.org

Conformational Changes and Ion Binding Sites in Na+/K+-ATPase Cycle

The function of the Na+/K+-ATPase is described by the Albers-Post scheme, a model detailing a cycle of conformational changes. pnas.orgrupress.org The pump alternates between two principal conformations: E1 and E2. pnas.orgrupress.org

E1 Conformation : In the E1 state, the ion-binding sites face the cytoplasm and have a high affinity for Na+ ions. pnas.orgmdpi.com Three intracellular Na+ ions bind to the pump. wikipedia.org The binding of Na+ triggers the phosphorylation of the pump by ATP at a conserved aspartate residue, forming a high-energy E1P state and occluding the Na+ ions. pnas.orgrupress.orgmdpi.com

E2 Conformation : The transition from E1P to the lower-energy E2P state involves a major conformational change, which exposes the ion-binding sites to the extracellular space. pnas.org In this E2P state, the pump's affinity for Na+ decreases, leading to the release of the three Na+ ions outside the cell. pnas.org The E2P conformation has a high affinity for K+ ions, and two extracellular K+ ions bind to the pump. pnas.orgpnas.org

Return to E1 : The binding of K+ triggers dephosphorylation of the pump, leading to the occlusion of the K+ ions in the E2 state. pnas.org Subsequent binding of an ATP molecule facilitates the return to the E1 conformation, which has a low affinity for K+, causing the two K+ ions to be released into the cytoplasm. pnas.org The pump is then ready to begin a new cycle.

The pump possesses three distinct ion-binding sites, designated as sites I, II, and III. mdpi.compnas.org Sites I and II can bind either Na+ or K+, whereas site III is specific for Na+. pnas.org Research on mutants suggests that Na+ binding solely at site II can be sufficient to promote phosphorylation from ATP, indicating a complex interplay between the sites. mdpi.com

Energetics of ATP Hydrolysis Coupled to this compound Translocation

The active transport of Na+ and K+ ions is directly coupled to the energy released from ATP hydrolysis. khanacademy.org The process involves the transfer of a phosphate (B84403) group from ATP to the pump protein, creating a phosphorylated intermediate that drives the conformational changes necessary for ion transport. libretexts.orgkhanacademy.org

An analysis of the energetics of the Na+/K+-ATPase in cardiac muscle provides insight into the energy distribution. The total free energy available from the hydrolysis of one ATP molecule is approximately 575 millivolts (mV). nih.gov Following a complete pumping cycle, which includes the translocation of two potassium ions into the cell, about 371 mV of this energy is stored in the generated sodium and this compound gradients. nih.gov The remaining 204 mV of free energy is dissipated. nih.gov The free energy changes are distributed relatively evenly across the various steps of the pumping cycle. nih.gov This efficient energy transduction ensures that the electrochemical gradients necessary for numerous cellular functions are maintained. nih.gov

H+/K+-ATPase and Its Role in Acid-Base Balance Research

The H+/K+-ATPase, or hydrogen-potassium pump, is another P-type ATPase that exchanges hydrogen ions (H+) for potassium ions (K+) across membranes, using the energy derived from ATP hydrolysis. nih.govnih.govcapes.gov.br These pumps are crucial in specific physiological contexts, particularly in maintaining acid-base and potassium homeostasis. nih.govphysiology.org There are two primary isoforms of the catalytic α-subunit found in the kidney: the gastric (HKα1) and the colonic (HKα2) isoforms. nih.govcapes.gov.br Their activity in the kidney, where they mediate H+ secretion and K+ reabsorption, highlights their importance in systemic acid-base balance. nih.govphysiology.orgscirp.org

Gastric H+/K+-ATPase in Proton Secretion Mechanisms

The gastric H+/K+-ATPase is famously responsible for the acidification of the stomach lumen. wikipedia.orgnih.gov This enzyme is located in the parietal cells of the stomach lining. nih.govresearchgate.net In its resting state, the pump resides within cytoplasmic vesicles. nih.gov Upon stimulation (e.g., by histamine), these vesicles fuse with the apical membrane, inserting the pumps into the secretory canaliculi. nih.gov

Once at the membrane, the gastric H+/K+-ATPase actively pumps H+ ions out of the parietal cell and into the stomach lumen in exchange for K+ ions, which are cycled back out via potassium channels. nih.govdovepress.com This process can generate a proton gradient of over a million-fold, creating the highly acidic environment (pH < 2) required for digestion. dovepress.com The enzyme is an α,β-heterodimer, with the catalytic α-subunit containing the ion-binding domain and the β-subunit being essential for enzyme assembly and maturation. researchgate.netresearchgate.net

Renal H+/K+-ATPase in this compound Reabsorption

In the kidney, H+/K+-ATPases are expressed along the collecting duct and play a key role in the fine-tuning of potassium and acid-base balance. physiology.orgresearchgate.net These pumps are primarily located on the apical membrane of intercalated cells. nih.govresearchgate.net Their main function here is to reabsorb K+ from the tubular fluid in exchange for secreting H+ into it. researchgate.netresearchgate.net

This mechanism is particularly important under conditions of potassium depletion (hypokalemia). nih.govnih.gov During dietary K+ restriction, the expression and activity of renal H+/K+-ATPase, particularly the HKα2 isoform, are upregulated. nih.gov This enhances K+ reabsorption to conserve the ion for the body. nih.govnih.gov By simultaneously secreting protons, the pump also contributes to acid-base regulation, a function that is stimulated during metabolic acidosis. nih.gov

FeatureNa+/K+-ATPaseH+/K+-ATPase
Ions Transported 3 Na+ (out), 2 K+ (in) nih.gov1 H+ (out), 1 K+ (in) nih.gov
Stoichiometry 3 Na+ : 2 K+ : 1 ATP wikipedia.org1 H+ : 1 K+ : 1 ATP nih.gov
Electrogenicity Electrogenic (net export of one positive charge) biorxiv.orgElectroneutral nih.gov
Primary Locations Plasma membrane of most animal cells nih.govwikipedia.orgGastric parietal cells, renal collecting duct cells physiology.orgnih.gov
Primary Function Maintenance of electrochemical gradients, cell volume nih.govnih.govGastric acid secretion, renal K+ reabsorption and H+ secretion nih.govnih.gov
Key Inhibitor Ouabain (B1677812) researchgate.netSch-28080 (for gastric type) nih.gov

Analytical and Methodological Approaches for Potassium Ion Research

Electrophysiological Techniques for Measuring Potassium Ion Currents

Electrophysiological techniques are fundamental to understanding the role of potassium ions in cellular physiology, particularly in excitable cells like neurons and cardiomyocytes. wikipedia.orgmoleculardevices.com These methods allow for the direct measurement of the flow of potassium ions across cell membranes, providing insights into the function and regulation of potassium channels.

Patch-Clamp Techniques: Whole-Cell, Single-Channel, and Excised Patch Configurations

The patch-clamp technique, a revolutionary tool in electrophysiology, enables the study of ion channels in various cell types, including neurons, cardiomyocytes, and muscle fibers. wikipedia.orgmoleculardevices.com This method involves forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, which allows for the measurement of minute ionic currents passing through a single or multiple ion channels. moleculardevices.comuk.com

Single-Channel Configuration: The cell-attached patch configuration allows for the recording of currents from the small patch of membrane sealed to the pipette tip without disrupting the cell's integrity. wikipedia.orguk.com This is ideal for studying the activity of one or a few ion channels in their native environment. numberanalytics.comnumberanalytics.com Researchers have used this technique to investigate the properties of single potassium channels, such as their conductance and gating behavior, in various cell types. nih.govoup.com

Excised Patch Configurations: For more detailed analysis of ion channel properties, the membrane patch can be detached from the cell in two ways:

Inside-Out Patch: After forming a cell-attached seal, the pipette is retracted, excising the membrane patch with its intracellular surface exposed to the bath solution. wikipedia.orgnumberanalytics.com This configuration is advantageous for studying the effects of intracellular molecules on potassium channel function. numberanalytics.comnih.gov For example, inside-out patches have been used to demonstrate the calcium-dependent activation of certain potassium channels. nih.govoup.com

Outside-Out Patch: In this configuration, after establishing a whole-cell recording, the pipette is slowly withdrawn, causing the membrane to re-seal with the extracellular surface of the ion channels facing the bath solution. numberanalytics.com This allows for the study of how extracellular signals, such as neurotransmitters or drugs, affect potassium channel activity.

Characteristics of Different Patch-Clamp Configurations for this compound Research
ConfigurationDescriptionPrimary MeasurementKey AdvantageExample Application in K+ Research
Whole-CellThe cell membrane is ruptured, allowing access to the entire cell. uk.comucm.esMacroscopic currents (sum of all channel currents). ucm.esAllows for the study of the overall electrical properties of a cell. numberanalytics.comCharacterizing the different types of voltage-gated potassium currents in neurons. nih.govplos.org
Cell-AttachedA seal is formed on an intact cell, recording from the patch of membrane under the pipette. wikipedia.orguk.comSingle-channel currents. uk.comStudies ion channels in their native cellular environment with minimal disturbance. numberanalytics.comInvestigating the conductance of a single potassium channel in a cardiomyocyte. nih.gov
Inside-OutA patch of membrane is excised with the intracellular surface exposed to the bath solution. wikipedia.orgnumberanalytics.comSingle-channel currents. nih.govAllows for direct manipulation of the intracellular environment to study channel regulation. numberanalytics.comnih.govExamining the effect of intracellular ATP on the activity of ATP-sensitive potassium channels. ahajournals.org
Outside-OutA patch of membrane is excised with the extracellular surface exposed to the bath solution. numberanalytics.comSingle-channel currents.Enables the study of the effects of extracellular ligands and drugs on channel function.Studying the blockade of potassium channels by extracellular application of toxins.

Voltage-Clamp and Current-Clamp Methodologies for Ion Channel Characterization

Voltage-Clamp: The voltage-clamp technique is a cornerstone of electrophysiology that allows researchers to control the membrane potential of a cell and measure the resulting ionic currents. wikipedia.orguk.com This method is crucial for characterizing the voltage-dependent properties of ion channels, such as potassium channels. uk.com By stepping the membrane potential to different values, researchers can determine the voltage at which channels open, close, and inactivate. plos.org For example, voltage-clamp experiments have been used to separate and characterize the distinct voltage dependencies of the fast-inactivating A-type potassium current (IA) and the sustained delayed-rectifying potassium current (IK). nih.govplos.org

Current-Clamp: In contrast to voltage-clamp, the current-clamp technique involves injecting a known current into a cell and measuring the resulting changes in membrane potential. uk.commoleculardevices.com This method provides a more physiologically relevant measure of how ion channel activity influences cellular excitability, such as the generation of action potentials. moleculardevices.commetrionbiosciences.com For instance, current-clamp recordings can demonstrate how the opening of voltage-gated potassium channels contributes to the repolarization phase of an action potential. uk.com This technique has been used to assess how modulating ATP-sensitive potassium channels affects the action potential duration in ventricular myocytes. ahajournals.org

Comparison of Voltage-Clamp and Current-Clamp Methodologies
MethodologyControlled ParameterMeasured ParameterPrimary Application in K+ Channel ResearchExample Finding
Voltage-ClampMembrane PotentialIonic CurrentCharacterizing the voltage-dependent gating and kinetics of potassium channels. uk.complos.orgDetermining the half-maximal activation voltage for a specific type of voltage-gated potassium channel. plos.org
Current-ClampInjected CurrentMembrane PotentialInvestigating the role of potassium channels in shaping cellular excitability and action potentials. uk.commetrionbiosciences.comObserving the shortening of the action potential duration upon activation of ATP-sensitive potassium channels. ahajournals.org

Ion-Selective Microelectrodes for Extracellular and Intracellular this compound Monitoring

Ion-selective microelectrodes (ISMs) are specialized sensors used to measure the concentration of specific ions, such as potassium, in both intracellular and extracellular environments. utwente.nlnih.gov These microelectrodes are fabricated with a tip containing a liquid membrane doped with an ionophore that is highly selective for the ion of interest. nih.govjove.com For potassium, the ionophore is typically valinomycin. jove.com

Extracellular Monitoring: Extracellular potassium concentration is a critical regulator of cellular excitability. nih.gov ISMs can be used to monitor dynamic changes in extracellular potassium levels in real-time, for example, during neuronal activity or in pathological conditions. nih.gov These measurements are crucial for understanding how potassium homeostasis is maintained in the brain and other tissues. utwente.nlnih.gov

Intracellular Monitoring: While technically more challenging, ISMs can also be used to measure intracellular potassium concentrations. frontiersin.orgnih.gov This provides direct information about the potassium gradient across the cell membrane, which is essential for the resting membrane potential and various cellular processes. nih.gov However, the high background concentration of potassium within cells can pose a challenge for these measurements. researchgate.net

Spectroscopic Methods for this compound Detection and Quantification

Spectroscopic techniques offer powerful tools for the quantitative analysis of potassium ions in various biological and environmental samples. These methods are based on the interaction of electromagnetic radiation with atoms.

Flame Photometry and Atomic Emission Spectrometry for Total this compound Analysis

Flame Photometry and Atomic Emission Spectrometry (AES): These techniques are based on the principle that atoms of an element, when excited in a flame, emit light at characteristic wavelengths. basicmedicalkey.com The intensity of the emitted light is proportional to the concentration of the element in the sample. Flame photometry is a specific type of AES that uses a flame to excite the atoms. For potassium analysis, a sample solution is aspirated into a flame, and the intensity of the light emitted at potassium's specific wavelength (e.g., 766.5 nm) is measured. chemicalpapers.com AES, in a broader sense, can use other energy sources like plasma to achieve excitation. scielo.org.mxresearchgate.net These methods are widely used for determining the total potassium concentration in various samples, including biological fluids and environmental materials. chemicalpapers.comresearchgate.net

Atomic Absorption Spectrometry for Trace this compound Determination

Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive technique used to determine the concentration of a specific element in a sample. oiv.int In AAS, a light source specific to the element of interest (a hollow-cathode lamp for potassium) is used. oiv.int The sample is atomized, typically in a flame or a graphite (B72142) furnace, and the amount of light absorbed by the ground-state atoms is measured. oiv.intepa.gov The absorbance is directly proportional to the concentration of the element. To prevent the ionization of potassium in the flame, which would reduce the number of ground-state atoms available for absorption, an ionization suppressant like cesium chloride is often added to both the samples and standards. oiv.int AAS is particularly useful for determining trace amounts of potassium in various matrices. chemicalpapers.comlasalle.edu

Spectroscopic Methods for this compound Analysis
TechniquePrincipleTypical ApplicationKey Considerations
Flame Photometry / Atomic Emission Spectrometry (AES)Measures the intensity of light emitted by excited potassium atoms in a flame or plasma. basicmedicalkey.comDetermination of total potassium concentration in various samples. chemicalpapers.comresearchgate.netPotential for spectral interference from other elements.
Atomic Absorption Spectrometry (AAS)Measures the absorption of light by ground-state potassium atoms. oiv.intQuantification of trace levels of potassium. chemicalpapers.comlasalle.eduRequires an ionization suppressant (e.g., cesium chloride) to be added. oiv.int

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Isotopic this compound Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental and isotopic composition of samples. wikipedia.org It is recognized for its high speed, precision, and sensitivity in detecting metals and some non-metals at very low concentrations. wikipedia.org In the context of this compound research, multi-collector ICP-MS (MC-ICP-MS) is particularly valuable for high-precision analysis of stable potassium isotopes. spectroscopyonline.comrsc.org

Naturally occurring potassium has three isotopes: ³⁹K, ⁴⁰K, and ⁴¹K, with ³⁹K and ⁴¹K being the two stable isotopes. spectroscopyonline.comspectroscopyonline.com The precise measurement of the ⁴¹K/³⁹K ratio can serve as a tracer in various biological and geochemical systems. spectroscopyonline.comrsc.org However, the analysis is challenging due to isobaric interferences, primarily from argon hydrides (e.g., ⁴⁰ArH⁺ on ⁴¹K⁺) generated from the argon plasma used in the instrument. rsc.orgens-lyon.fr

Several strategies have been developed to overcome these interferences and achieve high-precision results:

Cold Plasma Technique: This method involves reducing the radio frequency (RF) power of the plasma (e.g., to ~600 W). rsc.orgresearchgate.net Lowering the plasma temperature significantly reduces the formation of argon hydrides while maintaining sufficient ionization of potassium. rsc.orgens-lyon.fr This technique can achieve a precision of better than 0.08‰ (2SD) for ⁴¹K/³⁹K ratios. rsc.org

Collision/Reaction Cell (CC) Technology: Modern MC-ICP-MS instruments can be equipped with a collision/reaction cell. rsc.orgens-lyon.fr Gases like helium and hydrogen are introduced into the cell to react with and eliminate interfering argon-based ions. rsc.org This approach allows for analysis at low mass resolution, resulting in significantly higher sensitivity—over two orders of magnitude greater than the cold plasma method—and enables routine precision of ≤0.05‰ (2SD). rsc.org

High-Resolution Mode (XHR): Some instruments can operate in a high-resolution mode to physically separate the interfering argide peaks from the potassium isotope peaks. ens-lyon.fr

Research has demonstrated the utility of MC-ICP-MS in analyzing the potassium isotopic composition (expressed as δ⁴¹K) in various materials. For instance, a study on plant reference materials established a methodology for sample pre-treatment and δ⁴¹K determination, revealing distinct isotopic signatures among different plants. spectroscopyonline.com Such analyses suggest that δ⁴¹K could be a valuable tracer in "soil-plant systems" to understand the potassium cycle. spectroscopyonline.comnih.gov Furthermore, ICP-MS has been used to confirm the depletion of intracellular potassium levels in cells treated with compounds like valinomycin. rsc.org

Table 1: δ⁴¹K Values in Plant Reference Materials Determined by MC-ICP-MS

Data sourced from a study on potassium isotopic composition in plant reference materials. spectroscopyonline.com

Imaging Techniques for Visualizing this compound Dynamics

Visualizing the spatial and temporal dynamics of potassium ions is crucial for understanding their role in numerous cellular processes. Imaging techniques offer non-invasive ways to monitor K⁺ concentration changes in real-time within single cells and tissues. These methods primarily rely on the combination of specialized fluorescent probes and advanced microscopy platforms.

Fluorescent probes for potassium are molecules designed to exhibit a change in their fluorescence properties upon binding to K⁺ ions. An ideal probe possesses high selectivity for K⁺ over other cations, particularly sodium (Na⁺), which is present at high extracellular concentrations. nih.govtocris.com

One of the earliest developed K⁺ indicators is Potassium-Binding Benzofuran Isophthalate (PBFI) . nih.govresearchgate.net PBFI consists of a benzofuranyl fluorophore linked to a crown ether that selectively binds K⁺. thermofisher.com However, its utility is somewhat limited by modest selectivity against Na⁺ (about 1.5-fold). nih.govthermofisher.com Despite this, it has been successfully used in studies where intracellular K⁺ concentrations are significantly higher than Na⁺. researchgate.netthermofisher.com

To improve selectivity, newer probes have been developed. These include:

Triazacryptand (TAC)-based sensors: These sensors, such as KS1 and TAC-Red, show excellent selectivity for K⁺ over Na⁺ at physiological concentrations. nih.govfrontiersin.org They can be adapted for both intracellular and extracellular sensing. nih.gov

Asante Potassium Green (APG) and IPG probes: Indicators like Asante Potassium Green-1 (APG-1) and IPG-4 are commercially available, membrane-permeable fluorescent indicators. tocris.comnih.gov IPG-4, for instance, has a 100:1 selectivity for K⁺ over Na⁺ and is used for real-time detection of both intracellular and extracellular K⁺ changes. tocris.com

Genetically Encoded Indicators: A significant advancement is the development of genetically encoded K⁺ indicators, which can be expressed directly within specific cells or organelles. nih.gov Examples include KIRIN1 and GINKO1 . nih.gov KIRIN1 is a Förster Resonance Energy Transfer (FRET)-based sensor, while GINKO1 is based on a single fluorescent protein. nih.gov These tools are suitable for detecting K⁺ at physiologically relevant concentrations and have been used to image K⁺ efflux and reuptake in cultured neurons. nih.gov

The dissociation constant (Kd) is a key parameter for a fluorescent probe, indicating the concentration at which half of the probe is bound to the ion. Probes with a high Kd (e.g., 7 mM for IPG-4) are suitable for measuring high intracellular K⁺ concentrations (around 150 mM), while probes with a lower Kd are better for extracellular measurements (around 5 mM). nih.govtocris.com

Table 2: Properties of Selected Fluorescent this compound Indicators

Data compiled from multiple sources. nih.govtocris.comthermofisher.comnih.gov

Confocal and multiphoton microscopy are advanced imaging techniques that provide high-resolution, optically sectioned images from within a specimen, eliminating out-of-focus blur. nih.govphysiology.org When combined with the fluorescent probes described above, these methods allow for the precise spatial mapping of K⁺ gradients within cells and tissues.

Confocal microscopy has been widely used to visualize the distribution of K⁺. For example, researchers have used confocal imaging of barley pollen loaded with the K⁺-sensitive dye PBFI to show a high concentration of potassium at the pollen aperture area. researchgate.net In another study, a dual-fluorophore ratiometric sensor, RPS-1, was used with dual-color confocal microscopy to image changes in intracellular K⁺ pools in HeLa cells. rsc.org The ratiometric approach, which compares the fluorescence of a K⁺-sensitive dye to a K⁺-insensitive one, provides more robust quantification by correcting for variations in probe concentration and illumination intensity. rsc.org

Multiphoton microscopy offers several advantages for in vivo imaging, including deeper tissue penetration and reduced phototoxicity compared to confocal microscopy. physiology.org This has enabled subcellular resolution imaging several millimeters deep in living animals, for instance, imaging neurons in the cortical layer V and hippocampus of a mouse. physiology.org However, near-infrared radiation used in multiphoton stimulation can have direct effects on neuronal activity. Research has shown that holographic photostimulation can induce a potassium-dependent silencing of neuronal spikes, an effect that is absent when K⁺ channels are blocked, suggesting a potential thermal gating of these channels. biorxiv.org This highlights the need to control for the effects of the imaging technique itself when interpreting K⁺ dynamics. biorxiv.org

Fluorescent Probes and Indicators for Intracellular this compound Concentration Mapping

Radiotracer Methodologies for this compound Flux Studies

Radiotracer techniques are a cornerstone for measuring the movement of ions across biological membranes. nih.gov These methods involve using radioactive isotopes of an element to trace its path and quantify its transport rates (fluxes). nih.gov For potassium, these studies provide fundamental data on the capacity, mechanism, and regulation of K⁺ transport systems. nih.gov

The primary radioactive isotope of potassium used in transport assays is ⁴²K . nih.govresearchgate.net It allows for the direct measurement of unidirectional potassium influx and efflux. oup.com However, ⁴²K has a very short half-life of about 12.5 hours, which limits its availability and practicality for longer experiments. nih.govsav.sk

Due to this limitation, the rubidium isotope ⁸⁶Rb (half-life of about 18 days) is frequently used as a transport analogue for K⁺. nih.govsav.sk For many transport systems, such as the Na⁺,K⁺-ATPase pump, ⁸⁶Rb provides results that are comparable to those obtained with ⁴²K. nih.gov It has been used extensively to study K⁺ transport in a wide variety of cells, including cancer cell lines, bacteria, and isolated brain capillaries. nih.goviiarjournals.orgumich.edu

However, it is crucial to recognize that ⁸⁶Rb is not a perfect substitute for K⁺ in all cases. nih.govutoronto.ca The permeability of some potassium channels and transporters can differ between the two ions. For example, in resting rat soleus muscles, the fractional loss of ⁸⁶Rb was found to be only 45% of that measured using ⁴²K, indicating that for certain efflux pathways, the two ions are handled differently. nih.gov Similarly, some K⁺ channels in lamprey erythrocytes exhibit much greater permeability to K⁺ than to Rb⁺. sav.sk Therefore, while ⁸⁶Rb is a convenient and valuable tool, its use as a K⁺ analogue requires careful validation for the specific transport system being investigated. nih.govsav.sk

Influx and efflux studies are experimental protocols designed to measure the unidirectional movement of ions into (influx) and out of (efflux) cells, respectively. nih.gov The difference between these two fluxes determines the net movement of the ion. These assays are critical for determining the permeability of a membrane to a specific ion and for characterizing the transport proteins involved.

Influx assays typically involve exposing cells to a medium containing a radiotracer (like ⁴²K or ⁸⁶Rb) for a defined period. oup.com The amount of radioactivity accumulated by the cells is then measured to calculate the rate of influx. nih.govnih.gov These studies can be performed under various conditions, such as different external ion concentrations, to determine the kinetics of transport systems. oup.comasm.org

Efflux assays often involve pre-loading cells with a radiotracer until a steady state is reached. umich.edu The cells are then transferred to a non-radioactive medium, and the rate at which the tracer is released from the cells into the medium is monitored over time. umich.edu A technique known as Compartmental Analysis by Tracer Efflux (CATE) uses long labeling periods followed by a timed series of washes to quantify fluxes and the sizes of different subcellular ion pools (e.g., cytoplasm and vacuole). nih.govutoronto.ca

By using specific pharmacological inhibitors, these flux studies can dissect the contributions of different transport pathways. For example, ouabain (B1677812) is used to inhibit the Na⁺,K⁺-ATPase pump, and bumetanide (B1668049) is used to block Na⁺,K⁺,2Cl⁻-cotransport. iiarjournals.orgnih.gov In studies on human lung cancer cells, the combination of ouabain and bumetanide resulted in a marked and lasting inhibition of ⁸⁶Rb⁺ influx. iiarjournals.org Efflux can be stimulated by ionophores like amphotericin B and nigericin , which create artificial pathways for K⁺ to exit the cell. iiarjournals.org Such studies have concluded that intracellular K⁺ levels can be efficiently reduced by simultaneously inhibiting influx and stimulating efflux. iiarjournals.org

Table 3: Findings from Selected this compound Flux Studies

Table of Mentioned Compounds

Use of Radioactive Isotopes (e.g., 42K, 86Rb as K+ analogue) for Transport Assays

Computational and Modeling Approaches in this compound Research

Computational and modeling approaches have become indispensable tools in the study of potassium ions, providing insights into complex biological processes at a level of detail that is often inaccessible through experimental methods alone. uni-goettingen.de These in silico techniques allow for the investigation of this compound channel dynamics, the modeling of cellular potassium homeostasis, and the rational design of drugs targeting potassium channels and transporters.

Molecular Dynamics Simulations of this compound Channel Gating and Selectivity

Molecular dynamics (MD) simulations provide a computational microscope to examine the movements of atoms and molecules over time, offering profound insights into the mechanisms of potassium channel gating and selectivity. uni-goettingen.deresearchgate.net These simulations have been instrumental in understanding how potassium channels can conduct K+ ions at rates approaching diffusion limits while discriminating against other ions like sodium. researchgate.net

One of the most studied model potassium channels is the bacterial channel KcsA. uni-goettingen.denih.gov MD simulations of KcsA embedded in a phospholipid bilayer have revealed the dynamic nature of the channel's selectivity filter, the narrowest part of the pore. uni-goettingen.denih.gov This filter is formed by a highly conserved TVGYG amino acid sequence from each of the four channel subunits. arxiv.org The carbonyl oxygen atoms from the peptide backbone of this sequence line the pore, creating a series of binding sites that are perfectly spaced to coordinate dehydrated potassium ions. nih.govpitt.edu

Simulations have shown that the presence of K+ ions is crucial for stabilizing the structure of the selectivity filter. nih.govpitt.edu In the absence of potassium ions, the filter's structure becomes unstable. nih.govpitt.edu The simulations also illustrate the concerted, single-file motion of K+ ions and water molecules through the filter, which occurs on a picosecond timescale. nih.govpitt.edu Two primary mechanisms for ion permeation have been proposed and studied through MD simulations:

Direct Knock-On: In this model, an incoming ion directly displaces an ion already in the selectivity filter, pushing it to the next site. This mechanism is characterized by close ion-ion contacts within the filter. uni-goettingen.de

Soft Knock-On (or Water-Mediated): This model suggests that ions and water molecules move in a concerted fashion, with water molecules separating the potassium ions within the filter. uni-goettingen.dearxiv.org

Research using MD simulations has shown that while most wild-type K+ channels appear to utilize a direct knock-on-like mechanism, certain mutations in the selectivity filter can lead to a soft knock-on configuration. uni-goettingen.de The complete loss of the ion's solvation shell upon entering the filter and the close ion-ion contacts are critical for the high conductance and selectivity observed in these channels. uni-goettingen.de

Furthermore, MD simulations have elucidated the physical basis of channel gating, the process of opening and closing the channel pore. Simulations have captured "breathing" motions in the channel structure, such as transient increases in the diameter of the intracellular mouth, which may represent the molecular basis for gating. nih.gov The interaction of ions within the central cavity with specific amino acid residues, like threonine, has also been identified as a key aspect of ion transit and gating. nih.govpitt.edu Advanced simulation techniques, such as those incorporating electronic polarization effects, have successfully reproduced experimental K+ conductance rates and ion occupancy levels, overcoming previous discrepancies between simulations and reality. pnas.org

Simulation TargetKey FindingsReferences
KcsA Channel Absence of K+ destabilizes the selectivity filter. Concerted single-file motion of ions and water. "Breathing" motions at the intracellular mouth suggest a basis for gating. nih.gov, pitt.edu
KcsA Mutants Point mutations in the selectivity filter can shift the permeation mechanism from "direct knock-on" to "soft knock-on". uni-goettingen.de
BK Channels Membrane composition, particularly negatively charged lipids, can increase open probability and single-channel current. uni-goettingen.de
General K+ Channels Electronic Continuum Correction (ECC) methods in simulations can accurately reproduce experimental conductance, occupancy, and selectivity. pnas.org

Kinetic Models of Cellular this compound Homeostasis and Transport Systems

Maintaining this compound homeostasis is critical for numerous cellular functions, including setting the membrane potential, which is fundamental for the excitability of nerve and muscle cells. nih.govmdpi.com Kinetic and mathematical models are used to understand the complex interplay of pumps, channels, and transporters that regulate the distribution of potassium ions between the intracellular and extracellular compartments. nih.govkcl.ac.uk

These models often represent the body as a series of compartments, typically the extracellular fluid (ECF) and the intracellular fluid (ICF), with skeletal muscle being the largest reservoir for K+ in the body. nih.govmdpi.com The models incorporate mathematical descriptions of the key transport systems that move potassium across cell membranes. physiology.org

Key components frequently included in these models are:

The Na+/K+-ATPase pump: This active transporter is a primary regulator of cellular K+ levels, pumping K+ into the cell and Na+ out, against their respective concentration gradients. nih.gov Models can be reduced from detailed multi-state representations (e.g., 15-state) to simpler versions (e.g., 4-state) to capture the essential kinetics while remaining computationally tractable. kcl.ac.uk

Potassium Channels: These channels mediate the passive leak of K+ out of the cell, down its electrochemical gradient, which is crucial for establishing the resting membrane potential.

Other Transporters: Co-transporters like the Na-K-Cl cotransporter (NKCC) also play a role in K+ movement. physiology.org

Kinetic models have been developed to simulate K+ homeostasis in various physiological and pathological contexts. For instance, models of cochlear marginal cells and vestibular dark cells have been created to understand how these specialized cells transport K+ into the endolymph, a process essential for hearing and balance. physiology.org These models integrate the biophysical properties of multiple ion transporters and channels to simulate vectorial potassium transport. physiology.org

Studies using stable potassium isotopes combined with compartmental modeling in rats have provided novel insights into in vivo K+ distribution. mdpi.comnih.gov This research has shown that intracellular K+ pools can be distinguished based on their exchange rate with the ECF, categorized as "fast" and "slow" pools. mdpi.comnih.gov Following dietary potassium restriction, the size of the slow pool (largely representing skeletal muscle) decreases, and the rate of K+ efflux from both fast and slow pools declines, highlighting the adaptive mechanisms that conserve potassium. mdpi.comnih.gov

Mathematical models also help to elucidate the roles of feedback and feedforward control mechanisms. For example, high extracellular K+ concentration provides feedback to stimulate aldosterone (B195564) secretion, which in turn increases both renal K+ excretion and cellular K+ uptake by the Na+/K+-ATPase pump. nih.gov

Model TypeSystem ModeledKey FindingsReferences
Compartmental Model Whole-body K+ homeostasisK+ is distributed between ECF and ICF, with skeletal muscle as the main reservoir. Feedback (e.g., aldosterone) and feedforward controls are crucial. nih.gov
Integrated Ion Transport Model Cochlear marginal cellsSimulates vectorial K+ transport into the endolymph by incorporating properties of multiple channels and transporters (e.g., Na+/K+-ATPase, NKCC1, KCNQ1/KCNE1). physiology.org
Reduced Kinetic Model Cardiac myocyte Na+/K+-ATPaseA detailed 15-state model can be simplified to a 4-state model to study the effects of metabolic disturbances on pump function. kcl.ac.uk
Stable Isotope Kinetic Model In vivo K+ distribution in ratsIdentified "fast" and "slow" exchanging intracellular K+ pools. Dietary restriction reduces the slow pool size and efflux rates from both pools. mdpi.com, nih.gov
Erythrocyte Homeostasis Model Human erythrocyte ion and volume regulationCation homeostasis is maintained by Na+/K+-ATPase and low passive permeability. In the presence of Ca2+, Gardos channels activate, stabilizing cell volume via changes in membrane potential. karazin.ua

In Silico Drug Design Targeting this compound Channels and Transporters

Potassium channels are significant targets for drug discovery due to their involvement in a wide array of physiological processes and diseases, including cardiovascular disorders, neurological conditions like epilepsy, and cancer. biotechniques.comnih.gov In silico, or computer-aided, drug design has become a powerful strategy to identify and optimize molecules that can modulate the activity of specific potassium channels and transporters. nih.govmdpi.com

A major challenge in targeting potassium channels is achieving selectivity. biotechniques.com Many channels share a high degree of structural conservation, especially in the pore region, which can lead to off-target effects. biotechniques.com Computational approaches help to overcome this by identifying unique binding sites or allosteric pockets that are not conserved across different channel subtypes. biotechniques.com

The process of in silico drug design typically involves several stages:

Target Modeling: When an experimental structure of the target channel is unavailable, homology modeling is used to build a 3D model based on the known structure of a related channel, such as using the KcsA channel as a template. nih.gov More recently, deep learning methods like AlphaFold have been employed to construct accurate models of channel structures. nih.gov

Binding Site Identification: Computational programs are used to identify potential ligand-binding pockets on the channel's surface or within its pore. nih.gov

Virtual Screening: Large databases of chemical compounds are computationally "docked" into the identified binding site. mdpi.comencyclopedia.pub These docking simulations predict the binding pose and estimate the binding affinity of each molecule, allowing researchers to prioritize a smaller, more manageable number of compounds for experimental testing. mdpi.comencyclopedia.pub

Lead Optimization: Once a "hit" compound is identified, computational methods can be used to suggest chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. Molecular dynamics simulations can further refine the understanding of how a drug interacts with the channel and influences its gating or conduction processes. mdpi.comencyclopedia.pub

Recent research has identified novel drug-binding sites on channels like the large-conductance calcium-activated potassium (BK) channels, which could lead to more selective drugs for conditions like hypertension and epilepsy. biotechniques.com In silico screening has also been used to identify potential blockers for various voltage-gated potassium (Kv) channels implicated in cancer and autoimmune diseases. nih.govnih.gov For example, researchers identified new blockers of the Kv1.3 channel, which showed immunosuppressant activity. nih.gov Similarly, computational models of the Kv2.1 channel have been built to facilitate the rational design of neuroprotective agents for ischemic stroke. nih.gov

The targeting of potassium transporters is also an emerging area. For instance, the natural potassium ionophore salinomycin (B1681400) has shown selectivity against cancer stem cells, and computational approaches are being used to understand its mechanism and to design new compounds that modulate ion homeostasis in these cells. irb.hr

Target Channel/TransporterTherapeutic AreaIn Silico Method(s)Key Findings/OutcomesReferences
BK Channels Hypertension, EpilepsyStructural analysisIdentification of a new, more selective drug-binding site distinct from the highly conserved pore region. biotechniques.com
Kv1.3 Channel Autoimmune diseases, CancerHomology modeling, Virtual screeningIdentification of novel blockers with immunosuppressant activity on T-cells. nih.gov
Kv2.1 Channel Ischemic StrokeAlphaFold modeling, Molecular dynamics, DockingConstruction of a channel model and identification of key amino acid residues (Met375, Thr376, Thr377, Ile405) for inhibitor binding, aiding rational drug design. nih.gov
hERG (Kv11.1) Channel Cardiac Arrhythmia (Drug Safety)Homology modeling, MD simulationsRefinement of channel structure and description of blocker binding sites to predict and avoid adverse cardiac effects of new drugs. mdpi.com
Potassium Transporters Cancer (Cancer Stem Cells)Computer-aided drug designGuiding the optimization of compounds like salinomycin and crown ethers to selectively target ion homeostasis in cancer stem cells. irb.hr
Kir2.1 / Kir3.1 Channels Cardiac ArrhythmiaDockingScreening of bioactive molecules from Elephantopus scaber identified compounds with potentially better binding efficiency than existing anti-arrhythmic drugs. rfppl.co.in

Biophysical and Structural Insights into Potassium Ion Interactions

Potassium Ion Selectivity Filter in Ion Channels: A Structural Paradigm

Potassium channels are sophisticated molecular machines embedded in cell membranes that facilitate the rapid and selective passage of K⁺ ions. callutheran.eduwikipedia.org These channels are tetrameric structures, with four identical or similar protein subunits arranging themselves symmetrically around a central pore. rockefeller.edu A critical component of this pore is the "selectivity filter," a narrow region responsible for the channel's remarkable ability to distinguish between K⁺ and other ions, particularly the smaller yet more abundant Na⁺ ion. wikipedia.orgrockefeller.edu This filter is formed by a highly conserved amino acid sequence motif, typically Threonine-Valine-Glycine-Tyrosine-Glycine (TVGYG), contributed by each of the four subunits. wikipedia.orgutoronto.ca The architecture of this filter provides a structural blueprint for understanding selective ion transport.

For a this compound to traverse the narrow selectivity filter, it must first shed the shell of water molecules that surrounds it in the aqueous solution of the cell, a process known as dehydration. stonybrook.eduvirginia.edu This process is energetically costly. virginia.edu Potassium channels have evolved a mechanism to compensate for this energy barrier. As the K⁺ ion approaches the filter, it enters a large water-filled cavity within the protein. rockefeller.eduuiuc.edu This cavity allows the ion to remain hydrated until the final moment of entry into the filter, overcoming the electrostatic repulsion from the low-dielectric lipid membrane. rockefeller.eduuiuc.edu

At the entrance of the selectivity filter, the ion is stripped of its hydration shell. virginia.edu The structure is exquisitely designed so that the energy cost of dehydration is perfectly balanced by the favorable interactions with the filter itself. virginia.edulibretexts.org The filter essentially replaces the ion's surrounding water molecules with a cage of oxygen atoms that mimic the geometry of the hydration shell. stonybrook.edulibretexts.org Once the ion has passed through the approximately 12-Å-long filter, it is released into the extracellular or intracellular solution and becomes rehydrated. rockefeller.edulibretexts.org This efficient cycle of dehydration and rehydration allows for the high conduction rates observed in potassium channels, approaching the diffusion rate of K⁺ in water. wikipedia.org

The key to the selectivity filter's function lies in the precise arrangement of carbonyl oxygen atoms from the polypeptide backbone of the conserved TVGYG signature sequence. rockefeller.edustonybrook.edu These electronegative oxygen atoms point towards the central axis of the pore, creating a series of four K⁺ binding sites (labeled S1 to S4, starting from the extracellular side). wikipedia.orgutoronto.cafrontiersin.org These sites are formed by rings of four carbonyl oxygens, one from each subunit, creating a square antiprism geometry that is a near-perfect mimic of the first hydration shell of a this compound. wikipedia.orguiuc.edu

The distance between the carbonyl oxygens and the K⁺ ion within these binding sites is virtually identical to the distance between the oxygen atoms of water molecules and a K⁺ ion in solution. wikipedia.org This precise geometric and electrostatic mimicry provides an energetically favorable pathway for the dehydrated K⁺ ion. wikipedia.orglibretexts.org Permeation is thought to occur via a "knock-on" mechanism, where the electrostatic repulsion between two adjacent K⁺ ions in the filter facilitates their movement from one site to the next. rockefeller.edunih.gov The filter is typically occupied by two K⁺ ions separated by a water molecule (a soft knock-on) or by multiple ions in adjacent sites (a hard knock-on), ensuring rapid transit. stonybrook.edunih.goviucr.org The conformation of the channel, whether open or closed, can influence the number of ions (from two to four) that move in a concerted fashion through the filter. nih.govacs.org

The ability of potassium channels to be at least 10,000 times more permeable to K⁺ than to Na⁺, despite Na⁺ having a smaller ionic radius (0.95 Å vs. 1.33 Å for K⁺), is a central feature of their function. rockefeller.eduutoronto.ca The explanation for this remarkable selectivity lies in the precise and relatively rigid structure of the selectivity filter. stonybrook.edu

The pore is sized perfectly to coordinate a this compound. The carbonyl oxygen atoms are held at a fixed distance by structural constraints within the protein, including a network of hydrogen bonds. wikipedia.orgrockefeller.edu A K⁺ ion fits snugly into the binding sites, allowing the carbonyl oxygens to optimally compensate for the energy of dehydration. stonybrook.edureddit.com In contrast, the smaller Na⁺ ion is too small to be coordinated effectively by all four carbonyl oxygens simultaneously. wikipedia.orgreddit.com The energy it would gain from interacting with the filter would not be sufficient to overcome the significantly higher energy cost of shedding its tighter hydration shell. reddit.comembopress.org Consequently, it is energetically more favorable for a sodium ion to remain hydrated in the bulk solution than to enter the potassium channel's selectivity filter. wikipedia.org Therefore, selectivity is not achieved by physically blocking the smaller ion, but by making its passage thermodynamically unfavorable. nih.gov

Role of Carbonyl Oxygens in this compound Coordination and Permeation

This compound Binding Sites in Proteins and Nucleic Acids

Beyond the well-studied ion channels, potassium ions also play crucial roles as cofactors in various enzymes and are essential for stabilizing specific structures in nucleic acids. The principles of coordination chemistry seen in channels—preference for specific coordination numbers and geometries—are also observed in these other biomolecular contexts.

X-ray crystallography has been instrumental in visualizing the atomic details of K⁺ binding sites in numerous proteins. The KcsA potassium channel from Streptomyces lividans was a landmark structure, revealing the four discrete K⁺ binding sites (S1-S4) within the selectivity filter and a fully hydrated K⁺ ion in the central cavity. rockefeller.eduuiuc.edu These studies showed how main-chain carbonyl oxygens provide the coordinating ligands for the dehydrated K⁺ ions in the filter. rockefeller.edunih.gov

Crystallographic studies have also identified K⁺ binding sites in enzymes where the ion is critical for activity. For instance, in the molecular chaperone Hsp70 and its bacterial homologue DnaK, a this compound is an integral part of the active site, essential for the ATP-dependent reaction cycle. d-nb.info Similarly, histone deacetylase 8 (HDAC8) is allosterically activated by K⁺ binding to two distinct sites. d-nb.info In these proteins, the coordinating ligands are typically oxygen atoms from amino acid side chains (e.g., aspartate, glutamate) or backbone carbonyls, arranged in a specific geometry to accommodate the K⁺ ion.

While crystallography provides static snapshots, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamics of ion-protein interactions in a solution state that more closely resembles the cellular environment. pnas.orgunl.pt However, directly observing the K⁺ ion via NMR is challenging. A common and effective strategy is to use the ammonium (B1175870) ion (¹⁵NH₄⁺) as a proxy for K⁺. d-nb.info The ammonium ion has a similar ionic radius (1.44 Å) and can often activate potassium-dependent enzymes, making it a suitable mimic. d-nb.info

Research into this compound Stabilized G-Quadruplex DNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. researchgate.netmdpi.com These structures consist of square-planar arrangements of four guanine (B1146940) bases, known as G-quartets, which are stabilized by Hoogsteen-type hydrogen bonds. mdpi.com The G-quartets stack on top of each other, creating a central channel that can accommodate cations. acs.org

Potassium ions play a crucial role in the stabilization of these G-quadruplex structures. researchgate.netnih.gov The stability of G4s is highly dependent on the presence and type of cation within this central channel. acs.org Research consistently shows that potassium ions are generally more effective at stabilizing G-quartet assemblies than other monovalent cations, such as sodium (Na+). mdpi.comnih.gov The optimal size of the this compound allows it to fit snugly within the coordination sites formed by the electronegative oxygen atoms (O6) of the stacked guanine bases, thereby significantly enhancing the stability of the entire G4 structure. acs.org X-ray diffraction studies have provided direct evidence of K+ coordination between the central G-quartets of G-quadruplexes. acs.org

The formation and stabilization of G-quadruplexes by potassium ions are of significant biological interest. These structures are found in key regions of the human genome, including telomeres and gene promoter regions. researchgate.netdiva-portal.org The stabilization of G-quadruplexes in telomeric DNA by specific ligands that depend on the presence of central K+ ions is a promising strategy in cancer therapy, as it can inhibit the action of the enzyme telomerase, which is crucial for the immortalization of cancer cells. researchgate.netmdpi.com

While K+ is typically the stronger stabilizing ion, exceptions have been reported. mdpi.com For instance, research on higher-order telomeric G4 structures, where two G-quadruplex units are contiguous, has shown that the sodium conformation can be more stable than the potassium one at physiological temperatures. nih.gov This unusual stability is attributed to favorable enthalpic interactions between the two G4 units in the presence of sodium ions. nih.gov Nevertheless, for most individual G4 structures, the stabilizing effect of potassium is paramount. Molecular dynamics studies have further revealed that even for potent G4-stabilizing ligands like BRACO-19 and RHPS4, the presence of the central this compound is essential for them to effectively stabilize the G-quadruplex structure. researchgate.net

Hydration Shell Dynamics of this compound in Aqueous Solutions

The interaction of the this compound with water is fundamental to its role in chemical and biological systems. The arrangement and dynamics of water molecules surrounding the ion, known as the hydration shell, have been a subject of extensive research.

Neutron and X-ray Diffraction Studies of this compound Hydration

Neutron and X-ray diffraction are powerful experimental techniques used to probe the structure of water around ions in solution. diva-portal.org These methods provide detailed information on the ion-oxygen distance and the coordination number, which is the average number of water molecules in the first hydration shell.

However, studying the hydration of K+ using these methods presents a challenge because the distance between the this compound and a water molecule's oxygen atom (K-O) is very close to the oxygen-oxygen distance in bulk water, making it difficult to separate the different structural contributions. diva-portal.orgaip.org Despite this, combined analyses of neutron and X-ray diffraction data, often employing isotopic substitution (NDIS), have yielded valuable insights. acs.org

A combined neutron and X-ray diffraction study on a 7 mol% potassium chloride (KCl) solution determined the nearest neighbor K+···O(H2O) distance to be 2.80(1) Å with a coordination number (nKO) of 6.2(1). Other studies using neutron diffraction with isotopic substitution on KCl solutions found coordination numbers ranging from 4.8 to 6.0, decreasing as the salt concentration increases. acs.org Another NDIS and Molecular Dynamics (MD) study on a 4 molal aqueous KCl solution derived a coordination number of 6.1 for water molecules around each K+ ion. nih.govacs.org X-ray diffraction measurements on potassium tetrahydroxyborate solutions showed that the first hydration distance of K+ remained constant at approximately 2.67 Å, while the coordination number decreased from 5.4 to 3.9 as the solution concentration increased. researchgate.net The wide range of reported coordination numbers, from 4 to 8, in various diffraction studies highlights the flexible and dynamic nature of the K+ hydration shell. diva-portal.org

Method Salt Solution K-O Distance (Å) Coordination Number Reference
Combined Neutron/X-ray Diffraction7 mol% KCl2.806.2
Neutron Diffraction (NDIS)Dilute to Saturated KClNot specified6.0 (decreasing to 4.8) acs.org
NDIS and MD Simulation4 molal KClNot specified6.1 nih.govacs.org
X-ray DiffractionPotassium Tetrahydroxyborate~2.675.4 (decreasing to 3.9) researchgate.net

Computational Modeling of Water Exchange Rates Around this compound

Computational methods, particularly ab initio Car-Parrinello molecular dynamics (CPMD) and classical molecular dynamics (MD) simulations, provide atomic-level insight into the dynamics of the this compound's hydration shell. aip.org These simulations complement experimental data by characterizing the movement and exchange of water molecules between the first and second hydration shells.

Simulations show that the K+ hydration shell is very flexible, with water exchange occurring on a picosecond timescale. aip.org This rapid exchange is a key feature of the this compound's interaction with water. The perturbation of the water structure by the K+ ion is strong within the first hydration shell but milder beyond this region. aip.org

MD simulations using various force fields and water models have been employed to study the structural and kinetic properties of hydrated potassium ions. acs.org These studies have investigated clusters of a this compound with a varying number of water molecules, [K(H2O)n]+ where n=1-8, to derive analytical potentials for use in simulations. diva-portal.org The results from these simulations indicate a wide distribution of coordination numbers, for example, from 5 to 12, with average values depending on the specific computational model used (e.g., 6.5 with a B3LYP-based model and 8.1 with an MP2-based model). diva-portal.org The residence time of water molecules in the hydration shell of K+ is significantly shorter than for smaller, more charge-dense ions like Na+, indicating a more labile and less structured hydration environment. scispace.com This "structure-breaking" or "chaotropic" characteristic means that K+ disrupts the hydrogen-bonding network of bulk water to a lesser extent than "structure-making" ions. acs.org

Influence of Counterions on this compound Hydration Structure

The nature of the anion (counterion) in a potassium salt solution can influence the hydration structure of the K+ ion. acs.org This influence arises from direct ion-ion interactions and competition for water molecules.

In solutions of potassium halides (KF, KCl, KBr, KI), X-ray diffraction studies have shown that as the radius of the anion increases, the system transitions from forming contact ion pairs (where the cation and anion are in direct contact) to the independent hydration of the cation and anion. researchgate.net In concentrated KCl solutions, neutron diffraction studies have revealed that in addition to water molecules, chloride ions can also be found in the first coordination shell of the this compound. One study reported a coordination number of 0.8 for chloride ions around each K+ in a 4 molal solution, alongside 6.1 water molecules. nih.govacs.org

Molecular dynamics simulations also show that the binding preferences of K+ are affected by its environment. While Na+ ions tend to interact preferentially with the phosphate (B84403) groups of DNA, K+ ions show a greater tendency to bind to the electronegative sites of DNA bases in the major and minor grooves. nih.gov This interaction is also influenced by the presence of other ions and the amount of water. Studies on Th-nitrate molecular compounds have demonstrated that the hydration enthalpy of the counter-cation (like K+) can direct the composition of the resulting metal-ligand complexes, indicating that these electrostatic interactions can be quite specific and influential. osti.gov The presence of the counterion is a critical factor, and understanding its role is essential for a complete picture of ion hydration in solution. acs.org

Ecological and Environmental Research on Potassium Ion

Biogeochemical Cycling of Potassium Ion in Ecosystems

The biogeochemical cycle of the this compound (K⁺) describes its movement through the Earth's lithosphere, biosphere, hydrosphere, and atmosphere. wikipedia.org This cycle is predominantly inorganic, as potassium is primarily taken up, retained, and excreted by organisms in its ionic form. nih.gov It plays a crucial role in numerous ecosystem functions, from soil fertility to the productivity of natural vegetation.

The dynamics of potassium in the soil-plant system are governed by the equilibrium between different forms of potassium in the soil. frontiersin.org These forms vary in their availability to plants and microbes. Soil potassium exists in four main forms, which are in a state of dynamic equilibrium:

Solution K⁺: This is the potassium dissolved in the soil water and is the form directly taken up by plant roots. researchgate.net Its concentration is typically low but is replenished from the exchangeable pool. frontiersin.org

Exchangeable K⁺: This fraction is electrostatically held on the negatively charged surfaces of clay particles and soil organic matter. researchgate.netprinceton.edu It is readily available to plants and quickly moves into the soil solution as plants absorb potassium. fondriest.com

Non-exchangeable (Fixed) K⁺: This potassium is trapped in the interlayer spaces of certain clay minerals. fondriest.com It is not immediately available to plants but can be slowly released to replenish the exchangeable and solution forms as they are depleted. frontiersin.orgbritannica.com

Structural (Mineral) K⁺: This is the largest fraction of soil potassium, incorporated within the crystal lattice of primary minerals like feldspars and micas. fondriest.comstanford.edu It becomes available only through very slow weathering processes. stanford.edu

The movement of potassium from the soil into the plant begins when plant uptake lowers the concentration of K⁺ in the soil solution. frontiersin.orgresearchgate.net This creates a concentration gradient that causes exchangeable K⁺ to be released from soil colloids into the solution. britannica.com Over the long term, non-exchangeable potassium can be released to resupply the exchangeable pool, providing a significant portion of the potassium removed by crops. frontiersin.org The entire dynamic is influenced by soil properties such as texture, clay mineralogy, pH, and organic matter content. frontiersin.org

Table 1: Forms of Potassium in Soil

FormDescriptionAvailability to Plants
Solution K⁺ Dissolved as K⁺ ions in soil water.Immediately available
Exchangeable K⁺ Adsorbed onto the surfaces of clay and organic matter.Readily available
Non-exchangeable K⁺ Fixed within the layers of clay minerals.Slowly available
Structural K⁺ A component of the crystalline structure of soil minerals.Very slowly available (geological timescale)

Potassium fixation is a critical process that affects its availability in soil. It is defined as the conversion of exchangeable or soluble K⁺ into a non-exchangeable form. nsf.gov This occurs when potassium ions become trapped in the interlayer spaces of 2:1 type clay minerals, such as illite, vermiculite, and montmorillonite. nsf.gov These minerals have a layered structure that can entrap K⁺ ions, holding them with strong electrostatic forces and making them unavailable for plant uptake. nsf.gov

Several factors influence the rate and extent of potassium fixation:

Clay Mineralogy: Soils with a high content of 2:1 clay minerals have a greater capacity to fix potassium. Illite and vermiculite, in particular, have a high affinity for K⁺. nsf.gov Kaolinite, a 1:1 clay mineral, has a very low fixation capacity. nsf.gov

Soil pH: Potassium fixation generally increases with higher soil pH. nsf.gov Liming acidic soils can therefore increase their K-fixing capacity. usgs.gov

Moisture and Temperature: Cycles of wetting and drying can enhance potassium fixation by altering the spacing between clay layers. nsf.gov Warmer temperatures can accelerate the release of potassium from minerals. stanford.edu

Cation Exchange Capacity (CEC) and other Cations: The presence of other cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can compete with K⁺ for exchange sites, influencing fixation. Conversely, ammonium (B1175870) ions (NH₄⁺), which have a similar size to K⁺, can become fixed themselves or displace fixed K⁺. usgs.gov

Table 2: Potassium Fixation Capacity of Common Clay Minerals

Clay MineralTypePotassium Fixation Capacity
Illite2:1High
Vermiculite2:1High
Montmorillonite2:1Moderate
Kaolinite1:1Low
Source: nsf.gov

The hydrosphere is the largest single reservoir of potassium. wikipedia.org The primary flux of potassium from terrestrial to aquatic systems is through leaching and runoff from soils, which carries dissolved K⁺ into rivers and, eventually, to lakes and oceans. wikipedia.orgscielo.br

Rivers: River water composition varies but generally has a low salt content. scielo.br The global river-borne flux of potassium to the oceans is estimated to be around 310 million metric tons per year. scielo.br The concentration of K⁺ in rivers comes from the chemical weathering of potassium-bearing silicate (B1173343) minerals like feldspar (B12085585) and from agricultural runoff containing potash fertilizers. frontiersin.orgscielo.br

Lakes: Potassium concentrations in lakes can be highly variable and are influenced by the geology of the watershed, land use, and atmospheric deposition. frontiersin.orgstanford.edu Agricultural activities can significantly increase K⁺ inputs into lakes through fertilizer runoff. frontiersin.org In most inland freshwaters, potassium is rarely found at high concentrations, typically ranging from 0.001 to 2.0 mM. stanford.edu

Oceans: Seawater has a much more uniform composition than river water, with an average K⁺ concentration of about 399 mg/L (or 10.21 mmol/kg) at a salinity of 35. biologists.com The main inputs of potassium to the ocean are continental runoff via rivers and hydrothermal fluxes from the ocean floor. Potassium is removed from seawater through its incorporation into authigenic clay minerals in marine sediments (a process known as reverse weathering) and burial in sediment pore waters.

Atmospheric deposition also contributes to potassium fluxes, with marine aerosols and organic aerosols from plants being sources of atmospheric potassium that can be deposited into both terrestrial and aquatic ecosystems. wikipedia.org

Table 3: Average this compound Concentration in Different Aquatic Environments

EnvironmentTypical ConcentrationPrimary Sources
Rivers ~2.3 mg/LMineral weathering, fertilizer runoff
Lakes 0.04 - 12.2 mg/LWatershed geology, agricultural inputs, atmospheric deposition
Oceans ~399 mg/LRiver discharge, hydrothermal vents
Source: stanford.eduscielo.brbiologists.com

Exchange and Fixation of this compound in Soil Minerals

Plant Physiology and this compound Uptake Mechanisms

Potassium is an essential macronutrient for plants, vital for processes such as enzyme activation, stomatal regulation, and maintaining cell turgor. frontiersin.org Plants have evolved sophisticated systems to acquire K⁺ from the soil and transport it throughout the plant body.

Potassium uptake into root cells from the soil solution is mediated by specific transport proteins located in the plasma membrane of epidermal and cortical cells. biologists.com Plants utilize a dual-affinity system to acquire potassium across a wide range of external concentrations.

High-Affinity Uptake System: At low external K⁺ concentrations (micromolar range, <10 µM), plants rely on high-affinity transporters. biologists.com The primary transporter in this system is from the KUP/HAK/KT family, such as AtHAK5 in Arabidopsis thaliana. biologists.com These are active transporters, likely functioning as K⁺-H⁺ symporters, that use the proton gradient across the membrane to move K⁺ into the cell against a steep concentration gradient. The expression of genes like AtHAK5 is strongly induced under potassium-deficient conditions.

Low-Affinity Uptake System: When external K⁺ concentrations are higher (millimolar range, >1 mM), uptake is primarily mediated by inwardly-rectifying K⁺ channels. biologists.com The Shaker-type channel AKT1 is a key component of this system in Arabidopsis. These channels facilitate the passive movement of K⁺ down its electrochemical gradient into the root cells. scielo.br

Between these two extremes (e.g., 10 to 200 µM), both the high-affinity transporters and the low-affinity channels contribute to potassium acquisition. The activity of these transport systems is tightly regulated, for example, through phosphorylation of channels like AKT1 and transcriptional control of transporters like HAK5, allowing the plant to adapt to fluctuating potassium availability in the soil. biologists.com

Table 4: Major this compound Uptake Systems in Plant Roots (Arabidopsis model)

SystemExternal K⁺ ConcentrationPrimary Component(s)Mechanism
High-Affinity < 10 µMAtHAK5 (Transporter)Active Transport (K⁺-H⁺ Symport)
Dual 10 - 200 µMAtHAK5 and AKT1Active and Passive Transport
Low-Affinity > 500 µMAKT1 (Channel)Passive Transport (Facilitated Diffusion)
Source: biologists.com

Once inside the root, potassium must be transported to the shoots and other parts of the plant. This long-distance transport occurs through the plant's vascular tissues: the xylem and the phloem.

Xylem Transport: Potassium absorbed by the roots is loaded into the xylem, the water-conducting tissue, for transport to the shoots. scielo.br This loading process, which moves K⁺ from the root symplast into the xylem vessels, is mediated by outward-rectifying K⁺ channels located in the root's vascular tissues (pericycle and xylem parenchyma cells). The Shaker-type channel SKOR (Stelar K⁺ Outward Rectifier) is a critical protein for releasing K⁺ into the xylem sap. scielo.br Disruption of SKOR significantly reduces the amount of potassium transported to the shoot.

Phloem Transport and Redistribution: Potassium is highly mobile within the plant and can be redistributed from older, mature leaves to younger, growing tissues via the phloem. The phloem transports sugars produced during photosynthesis, and K⁺ plays a role in loading these sugars and maintaining turgor pressure for sap flow. The loading and unloading of K⁺ in the phloem are mediated by channels such as AKT2, which allows for the efficient recirculation of potassium throughout the plant, from shoots back to the roots and to developing sinks like fruits and seeds. scielo.br This mobility ensures that potassium can be reallocated to where it is most needed for growth and development.

Role of this compound in Stomatal Movement and Photosynthesis Research

The this compound (K⁺) is a central figure in the mechanism of stomatal movement, which is crucial for photosynthesis and transpiration in plants. umich.eduucanr.eduipipotash.org Stomata, the microscopic pores on the surface of leaves, regulate gas exchange by opening and closing. oup.comwikipedia.org This movement is driven by changes in the turgor pressure of the two guard cells that surround each stomatal pore. pnas.orgresearchgate.net

The accumulation of potassium ions within the guard cells is a primary driver of stomatal opening. umich.eduucanr.edupnas.org When stomata are stimulated to open, for instance by light, potassium ions are actively transported from surrounding epidermal cells into the guard cells. umich.eduresearchgate.netpublish.csiro.au This influx of K⁺, along with accompanying anions like chloride and malate, increases the solute concentration inside the guard cells. ipipotash.orgwikipedia.org The resulting decrease in water potential causes water to move into the guard cells via osmosis, increasing their turgidity and causing the stomatal pore to open. wikipedia.orgvedantu.com Conversely, the efflux of potassium ions from the guard cells leads to a loss of turgor and stomatal closure. ucanr.edupnas.orgvedantu.com

Research has identified specific ion channels responsible for these potassium fluxes. Inward-rectifying K⁺ channels (Kᵢₙ) facilitate the uptake of potassium, leading to stomatal opening. usp.brmdpi.com In Arabidopsis, the KAT1 channel is a primary example of a Kᵢₙ channel involved in this process. oup.commdpi.com Outward-rectifying K⁺ channels (Kₒᵤₜ), such as the GORK channel in Arabidopsis, mediate the release of potassium from guard cells, resulting in stomatal closure. oup.compnas.org The activity of these channels is tightly regulated by various factors, including membrane voltage, light, and plant hormones. oup.comusp.br For instance, ozone has been shown to inhibit the inward K⁺ channels, thereby hindering stomatal opening and reducing CO₂ assimilation. pnas.org

The rate of stomatal responses is also linked to the efficiency of these potassium channels. oup.com Faster stomatal movements can enhance water use efficiency and photosynthetic performance. oup.com Studies on different plant species, including those with C4 photosynthesis, have highlighted the importance of specific K⁺ channels in accelerating stomatal kinetics. oup.com For example, the KZM2 channel in maize has been identified as a negative regulator of inward K⁺ currents in guard cells, influencing the speed of stomatal opening. nih.gov

The relationship between potassium concentration in guard cells and stomatal aperture has been quantitatively demonstrated. ipipotash.org Direct measurements have shown a linear correlation between the potassium concentration in guard cells and the width of the stomatal opening. ipipotash.org This fundamental role of potassium in stomatal function directly impacts photosynthesis by controlling the influx of carbon dioxide, a key substrate for the process. ucanr.eduoup.com

Interactive Data Table: Key Ion Channels in Stomatal Movement

Channel Type Name/Family Organism Function Reference
Inward-Rectifying K⁺ Channel KAT1 Arabidopsis thaliana K⁺ uptake, stomatal opening oup.commdpi.com
Inward-Rectifying K⁺ Channel KZM2/KZM3 Zea mays (Maize) Regulates inward K⁺ currents, stomatal opening nih.gov
Outward-Rectifying K⁺ Channel GORK Arabidopsis thaliana K⁺ efflux, stomatal closure oup.compnas.org
Outward-Rectifying K⁺ Channel GROK Gynandropsis gynandra K⁺ efflux, stomatal closure oup.com

Microbial Metabolism and this compound Utilization

This compound Transport Systems in Bacteria and Fungi

Bacteria and fungi have evolved sophisticated and diverse transport systems to acquire and maintain high intracellular concentrations of potassium ions, which are essential for a multitude of cellular processes. nih.govasm.orgresearchgate.net These microorganisms often accumulate potassium to levels significantly higher than their external environment, a feat accomplished by various transport proteins. nih.govasm.org A single microbial species typically possesses multiple potassium uptake and release systems, allowing for adaptation to a wide range of environmental conditions. nih.govoup.com

In Bacteria:

Bacterial potassium transport systems can be broadly categorized into channels that allow passive flow down an electrochemical gradient and active transporters that utilize energy to move K⁺ against its concentration gradient. nih.govoup.com

  • Trk and Ktr Systems: In many bacteria, the Trk and Ktr systems are the primary transporters responsible for potassium uptake under normal conditions. nih.govresearchgate.net These systems were initially thought to be active transporters, coupling K⁺ influx to the movement of protons (H⁺) or sodium ions (Na⁺). nih.gov The Trk system in Escherichia coli is a well-studied example. asm.orgresearchgate.net Similarly, the Ktr system is found in many bacteria, including Staphylococcus aureus, where it is composed of membrane and cytoplasmic components. asm.orgresearchgate.net
  • Kdp System: This is a high-affinity, ATP-dependent K⁺ uptake system that is typically induced under conditions of severe potassium limitation or high osmotic stress. researchgate.netontosight.aistokeslabnyu.org The Kdp system consists of multiple subunits (KdpFABC) that work together to hydrolyze ATP and drive potassium into the cell. asm.orgstokeslabnyu.org The KdpA subunit forms the channel-like pore for K⁺ passage. stokeslabnyu.org
  • Kup System: The Kup (or HAK/KT) system represents another type of potassium transporter found in bacteria. researchgate.net
  • Efflux Systems: Bacteria also possess systems for potassium release, which are crucial for processes like responding to hypo-osmotic shock. mdpi.com Mechanosensitive channels can release solutes, including potassium, to prevent excessive turgor pressure. mdpi.com The Kef system is a specific K⁺ efflux system that protects against toxic electrophilic compounds by coupling potassium efflux to proton influx. mdpi.com
  • In Fungi:

    Fungi also employ a variety of transporters to manage potassium homeostasis. nih.govfrontiersin.org

  • TRK Transporters: These are highly conserved proteins in fungi that function as H⁺/K⁺ symporters, and in some cases, can also transport Na⁺. nih.govfrontiersin.org
  • HAK Transporters: The HAK family of transporters typically exhibits high affinity for K⁺ and is crucial for uptake, especially at low external potassium concentrations. nih.govfrontiersin.org The first HAK transporter was identified in the fungus Schwanniomyces occidentalis. nih.gov
  • Efflux Channels: Fungi utilize channels like TOK and SKC to mediate the efflux of potassium from their cells. frontiersin.orgplos.org
  • The presence and regulation of these diverse transport systems underscore the central role of potassium in microbial physiology, enabling survival and growth across various environments. nih.govasm.org

    Advanced Research Topics and Future Directions for Potassium Ion Studies

    Optogenetic and Chemogenetic Modulation of Potassium Ion Channel Activity

    The ability to control the activity of specific neurons with high spatiotemporal precision has been revolutionized by optogenetics and chemogenetics. nih.govucl.ac.uk These techniques allow researchers to dissect the function of neural circuits and understand the role of specific ion channels in health and disease.

    Optogenetics combines genetic and optical methods to control the activity of specific cell types using light-sensitive proteins called opsins. nih.gov These opsins can be genetically targeted to specific neurons, and when illuminated with specific wavelengths of light, they can either activate or inhibit neuronal activity. nih.gov For instance, Channelrhodopsin-2 (ChR2), a light-activated cation channel, allows the passage of sodium and potassium ions upon blue light stimulation, leading to membrane depolarization and neuronal activation. nih.gov Conversely, halorhodopsin (NpHR) is a light-activated chloride pump that hyperpolarizes neurons when exposed to yellow light, thus inhibiting their activity. nih.gov

    A significant advancement in optogenetics is the development of photoswitchable tethered ligands (PTLs). nih.gov These molecules can be attached to genetically engineered potassium channels, allowing for their reversible control with light. nih.gov One such PTL, maleimide-azobenzene-quaternary ammonium (B1175870) (MAQ), has been used to confer photosensitivity to a variety of mammalian potassium channels, including those from the voltage-gated and K2P families. nih.gov This approach allows for the optical control of native channel properties, providing a powerful tool to probe their physiological functions. nih.gov

    Chemogenetics involves the use of engineered receptors or channels that are selectively activated by specific small molecule ligands. ucl.ac.uk A prominent chemogenetic approach is the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). ucl.ac.uk These are typically modified G-protein coupled receptors that can be activated by otherwise inert molecules like clozapine-n-oxide. ucl.ac.uk This technology enables the non-invasive and titratable control of neuronal excitability. ucl.ac.uk Overexpression of potassium channels is one strategy employed to dampen neuronal excitability in conditions like epilepsy. ucl.ac.uk

    TechniqueMethodEffect on this compound Channels
    Optogenetics Uses light-sensitive proteins (opsins) to control cell activity. nih.govCan directly activate (e.g., with ChR2) or indirectly modulate through second messengers. nih.govkobe-u.ac.jp
    Chemogenetics Employs engineered receptors (e.g., DREADDs) activated by specific ligands. ucl.ac.ukCan lead to the overexpression of K+ channels to decrease neuronal excitability. ucl.ac.uk
    Photoswitchable Tethered Ligands (PTLs) Attaches a light-sensitive molecule (e.g., MAQ) to a K+ channel. nih.govAllows for reversible photoblockade of the channel pore. nih.gov

    Single-Molecule Studies of this compound Channel Gating and Conductance

    Understanding the precise mechanisms of how this compound channels open, close (gate), and conduct ions requires observing them at the single-molecule level. Single-molecule Förster resonance energy transfer (smFRET) has emerged as a powerful technique to study the structural dynamics of these channels in their native lipid bilayer environment. victorchang.edu.auresearchgate.net

    smFRET allows researchers to measure time-dependent conformational changes in individual protein molecules by attaching a pair of fluorescent dyes (a donor and an acceptor) to specific sites on the channel. victorchang.edu.au The efficiency of energy transfer between these dyes is dependent on the distance between them, providing a real-time readout of structural rearrangements. victorchang.edu.au

    Studies using smFRET have provided crucial insights into the gating mechanisms of various potassium channels. For example, smFRET has been used to demonstrate that the selectivity filter of the KirBac1.1 potassium channel can transition between a constrained, selective state and a dilated, non-selective state, depending on the concentration of potassium ions. nih.gov This finding provides a structural basis for the "anomalous mole fraction effect," where the channel's selectivity changes in the presence of competing ions. nih.gov

    Furthermore, all-atom molecular dynamics (MD) simulations have complemented experimental approaches by providing atomic-resolution views of ion permeation and gating. pnas.org These simulations have revealed a "hydrophobic gating" mechanism in some voltage-gated potassium channels, where the pore closes due to the dewetting of a hydrophobic cavity. pnas.org

    TechniqueKey FindingImplication for this compound Channels
    Single-molecule FRET (smFRET) The selectivity filter of KirBac1.1 transitions between constrained (K+ selective) and dilated conformations. nih.govProvides a structural explanation for ion-dependent selectivity and the anomalous mole fraction effect. nih.gov
    Molecular Dynamics (MD) Simulations Observed a "hydrophobic gating" mechanism where pore closure is driven by dewetting of a hydrophobic cavity. pnas.orgSuggests that hydrophobic collapse is a fundamental principle in the gating of some K+ channels. pnas.org
    Combined smFRET and Electrophysiology Correlated structural dynamics with ion channel function in real-time. victorchang.edu.auEnables a comprehensive understanding of gating mechanisms in various ion channels. victorchang.edu.au

    Development of Novel Biosensors for Real-Time this compound Monitoring

    The ability to monitor this compound concentrations in real-time and with high spatial resolution is crucial for understanding its dynamic roles in various physiological processes. While traditional methods like microelectrodes and synthetic dyes have limitations, the development of genetically encoded potassium indicators (GEPIs) represents a significant leap forward. nih.gov

    GEPIs are fluorescent proteins that change their fluorescence properties in response to binding potassium ions. biorxiv.org These biosensors can be genetically targeted to specific cells or subcellular compartments, allowing for minimally invasive and continuous monitoring of K+ dynamics. nih.govbiorxiv.org

    Recent advancements have led to the creation of improved GEPIs with enhanced sensitivity and specificity. For example, GINKO2, an improved version of the GINKO1 biosensor, was developed through structure-guided optimization and directed evolution. nih.gov GINKO2 has been successfully used to detect and image K+ dynamics in various model organisms, including bacteria, plants, and mice. nih.gov Another recent development is the creation of red genetically encoded potassium indicators (RGEPOs), which offer a wider dynamic range and different spectral properties for multiplexed imaging. biorxiv.org

    Wearable biosensors are also emerging as a promising technology for non-invasive, real-time monitoring of potassium levels in sweat. mdpi.comabechem.com These devices often utilize ion-selective electrodes integrated into patches or even eyeglasses. mdpi.comabechem.com

    Biosensor TypePrincipleAdvantages
    Genetically Encoded Potassium Indicators (GEPIs) Fluorescent proteins that change intensity or ratio upon K+ binding. nih.govbiorxiv.orgHigh spatial and temporal resolution, targetable to specific cells/organelles. nih.govbiorxiv.org
    Aptamer-based Biosensors DNA or RNA sequences that specifically bind to K+ and produce a signal. researchgate.netHigh sensitivity and specificity. researchgate.net
    Wearable Potentiometric Sensors Ion-selective electrodes integrated into wearable devices to measure K+ in sweat. mdpi.comabechem.comNon-invasive, real-time monitoring of physiological K+ levels. mdpi.comabechem.com

    Integration of Multi-Omics Data for Systems-Level Understanding of this compound Homeostasis

    To gain a comprehensive understanding of the complex processes governing this compound homeostasis, researchers are increasingly turning to a systems biology approach that integrates data from multiple "omics" platforms. frontiersin.orgfrontiersin.org This includes genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org

    By combining these datasets, scientists can build a more complete picture of how cells and organisms respond to changes in potassium levels. For instance, a study on wheat varieties with different tolerances to potassium deficiency used an integrated analysis of ionomic, transcriptomic, and metabolomic data. frontiersin.org This approach revealed that the tolerant variety exhibited stronger root growth and maintained higher potassium concentrations under low-potassium conditions, and identified specific genes and metabolic pathways involved in this adaptation. frontiersin.org

    Similarly, multi-omics approaches are being used to understand salt tolerance in rice, where maintaining a proper K+/Na+ ratio is crucial. mdpi.commdpi.com These studies have identified key genes, proteins, and metabolites involved in ion homeostasis and signaling pathways that contribute to salt tolerance. mdpi.commdpi.com The integration of these diverse datasets allows for the construction of comprehensive models of cellular and organismal responses to ionic stress. d-nb.info

    Application of Artificial Intelligence and Machine Learning in Predicting this compound Channel Function

    Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in ion channel research. mdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for humans to discern.

    One key application of AI and ML is in predicting the functional consequences of genetic variants in potassium channels. For example, artificial neural networks (ANNs) have been developed to predict how mutations in the KCNQ1 potassium channel, which is linked to cardiac arrhythmias, will affect its function. plos.org These models can incorporate both evolutionary and biophysical features to achieve high predictive accuracy. plos.org

    ML models are also being used to predict whether small molecules will block the hERG potassium channel, a critical consideration in drug development due to the risk of cardiac side effects. chemrxiv.org Deep neural networks and other advanced AI methods have shown superior performance in this area compared to traditional methods. chemrxiv.org Furthermore, deep learning is being applied to analyze the complex data generated from patch-clamp recordings of ion channel activity, promising to automate and improve the accuracy of this fundamental technique. liverpool.ac.uk

    Application AreaAI/ML TechniqueOutcome
    Variant Effect Prediction Artificial Neural Networks (ANNs)Predicts the functional impact of mutations in KCNQ1 channels, aiding in arrhythmia risk assessment. plos.org
    Drug-Channel Interaction Deep Neural Networks, Recurrent Neural NetworksPredicts hERG channel blockade by small molecules, improving drug safety screening. chemrxiv.org
    Ion Channel Data Analysis Deep Convolutional Neural Networks (CNNs)Automates and enhances the analysis of single-channel patch-clamp recordings. liverpool.ac.uk
    Ion Channel Classification Support Vector Machines (SVM)Predicts voltage-gated ion channels and their subtypes based on protein sequence. mdpi.com

    Q & A

    Q. How to optimize K⁺-specific fluorescent probes for dynamic imaging in live cells?

    • Methodological Answer : Design genetically encoded sensors (e.g., GEPIIs) with high K⁺/Na⁺ selectivity ratios (>100:1). Validate via two-photon microscopy in brain slices, comparing FRET responses under varying ion concentrations. Calibrate using patch-clamp simultaneous recordings .

    Q. What computational frameworks integrate multi-omics data to study K⁺ homeostasis in plants?

    • Methodological Answer : Couple transcriptomic networks (e.g., K⁺-responsive genes like HAK5) with ionomics datasets using machine learning. For example, random forest models trained on Arabidopsis root data predict K⁺ uptake efficiency under salinity stress (R² > 0.85) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.